5-trans U-46619
Description
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Properties
Molecular Formula |
C21H34O4 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(E)-7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16-,17+,18+,19-,20-/m1/s1 |
InChI Key |
LQANGKSBLPMBTJ-JVCJGEKZSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)CO2)O |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of U-46619
Abstract: U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH₂, which functions as a potent and selective thromboxane A₂ (TXA₂) receptor agonist.[1] Its primary mechanism of action involves the activation of G-protein coupled thromboxane A₂ (TP) receptors, initiating a cascade of intracellular signaling events that culminate in a range of physiological responses, most notably platelet aggregation and smooth muscle contraction.[1][2] This document provides an in-depth examination of the molecular pathways activated by U-46619, summarizes key quantitative data from experimental studies, and details the methodologies used to elucidate its function.
Primary Molecular Target: Thromboxane A₂ (TP) Receptor
U-46619 exerts its effects by binding to and activating the thromboxane A₂ (TP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] The endogenous ligand for this receptor is thromboxane A₂, a lipid-derived molecule involved in vasoconstriction and platelet aggregation.[2] The TP receptor exists as two main isoforms, TPα and TPβ, which are expressed in various tissues, including platelets, vascular smooth muscle cells, and leukocytes.[2][4] U-46619 potently stimulates TP receptor-mediated responses, mimicking the physiological and pathophysiological actions of TXA₂.[1]
Core Signaling Cascades
Upon binding of U-46619, the TP receptor undergoes a conformational change that activates associated heterotrimeric G-proteins, primarily of the Gq family.[2][5] This event triggers several downstream signaling pathways.
Gq-Phospholipase C (PLC) - Calcium Mobilization Pathway
The activation of the Gαq subunit stimulates phospholipase C (PLC), a membrane-bound enzyme.[3][5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5]
-
IP₃-Mediated Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[3][6]
-
Extracellular Calcium Influx: The U-46619-induced signaling cascade also promotes the influx of extracellular Ca²⁺ through plasma membrane channels, including L-type voltage-operated calcium channels (VOCCs) and store-operated calcium channels (SOCCs), such as TRPC channels.[6][7]
This rapid and significant increase in intracellular free calcium ([Ca²⁺]i) is a critical event that initiates cellular responses like muscle contraction and platelet activation.[3][8]
DAG-PKC and RhoA/Rho-Kinase Pathways
The second messenger DAG activates Protein Kinase C (PKC), which phosphorylates numerous target proteins, contributing to the sustained phase of smooth muscle contraction.[3][7] Concurrently, U-46619 is also an agonist for the small GTPase RhoA.[8] Activation of the TP receptor stimulates the RhoA/Rho-kinase (ROCK) signaling pathway.[8] ROCK inhibits myosin light chain phosphatase, which increases the phosphorylation level of the myosin light chain, thereby enhancing the force of contraction at a given Ca²⁺ concentration (a phenomenon known as calcium sensitization).
Mitogen-Activated Protein Kinase (MAPK) Pathway
Studies have demonstrated that U-46619 treatment leads to the activation of the mitogen-activated protein kinase (MAPK) signaling cascade, specifically extracellular signal-regulated kinases (ERK-1 and ERK-2) and p38 MAPK.[2][9] This activation occurs through both TPα and TPβ receptor isoforms and is implicated in longer-term cellular processes such as mitogenesis, cell motility, and differentiation.[4][8][9]
Quantitative Data Summary
The biological activity of U-46619 has been quantified in numerous experimental systems. The following tables summarize key potency and efficacy data.
Table 1: In Vitro Potency (EC₅₀) of U-46619 for Various Cellular Responses
| Cellular Response | System | EC₅₀ Value | Reference(s) |
| TP Receptor Agonism | Various | 35 nM | [2] |
| Platelet Shape Change | Human Platelets | 13 - 35 nM | [4][8] |
| Myosin Light Chain Phosphorylation | Human Platelets | 57 nM | [4] |
| Platelet Aggregation | Human Platelets | 0.58 - 1.31 µM | [4][8] |
| Serotonin Release | Human Platelets | 0.536 µM | [4] |
| Fibrinogen Receptor Binding | Human Platelets | 0.53 µM | [4] |
Table 2: Selected In Vitro and In Vivo Bioactivity of U-46619
| Effect | System | Concentration / Dose | Result | Reference(s) |
| Adrenergic Force Enhancement | Rabbit Vas Deferens | 100 nM | 135 ± 24% increase | [10][11] |
| [³H]Norepinephrine Release | Rabbit Vas Deferens | - | 142 ± 44% increase | [10][11] |
| Blood Pressure Increase | Spontaneously Hypertensive Rats | 5 µg/kg (i.v.) | Significant increase in MABP | [8] |
| Blood Pressure Increase | Spontaneously Hypertensive Rats | 1-100 nmol/kg (i.c.v.) | Dose-related increase | [4] |
| Inhibition of NA Release | Rat Hippocampal Slices | 10-100 µM | Concentration-dependent decrease | [12] |
Key Experimental Protocols
The mechanism of U-46619 has been elucidated through a variety of established experimental procedures.
In Vitro Vasoconstriction Assay
This protocol is used to measure the contractile response of isolated blood vessels to U-46619.
-
Tissue Preparation: Segments of arteries (e.g., rat pulmonary, mouse coronary) are isolated and cut into rings (2-4 mm).[3][6] The endothelium may be mechanically removed for specific experiments.
-
Mounting: Rings are mounted in an organ bath or wire myograph system containing a physiological salt solution (e.g., Krebs-Ringer), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration and Viability Check: Tissues are allowed to equilibrate under a resting tension for approximately 60 minutes.[3] Viability is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).[3]
-
Experimental Procedure: Cumulative concentration-response curves are generated by adding U-46619 in a stepwise manner (0.5 log unit increments).[3] To investigate signaling pathways, specific inhibitors (e.g., nifedipine for L-type Ca²⁺ channels, Y-27632 for ROCK) are added to the bath before constructing the U-46619 curve.[3][7]
-
Data Analysis: The developed tension is recorded and plotted against the log concentration of U-46619 to determine parameters like EC₅₀ and Emax.
Intracellular Calcium Measurement
This method quantifies changes in [Ca²⁺]i in response to U-46619.
-
Cell Preparation: Vascular smooth muscle cells are isolated and cultured.
-
Dye Loading: Cells are incubated with a fluorescent Ca²⁺ indicator dye, such as Fluo-4 AM, which crosses the cell membrane and is cleaved by intracellular esterases to its active, Ca²⁺-sensitive form.[7]
-
Imaging: Cells are placed on the stage of a confocal laser scanning microscope.[7]
-
Stimulation and Recording: A baseline fluorescence is recorded before U-46619 is added to the medium. The change in fluorescence intensity, which is proportional to the change in [Ca²⁺]i, is recorded over time.
Western Blotting for Kinase Activation
This technique is used to measure the activation (phosphorylation) of signaling proteins like ERK and p38.
-
Cell Culture and Treatment: Cells (e.g., HEK 293 cells expressing TP receptors) are cultured and then treated with U-46619 for various time points.[4]
-
Protein Extraction: Cells are lysed to extract total protein.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the phosphorylated forms of the target kinases (e.g., anti-phospho-ERK1/2). A second primary antibody against the total form of the kinase is used as a loading control.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and the signal is detected via chemiluminescence. The band intensity is quantified to determine the relative level of protein phosphorylation.
Conclusion
The mechanism of action of U-46619 is centered on its function as a potent agonist of the thromboxane A₂ receptor. Its binding initiates a well-defined series of intracellular events, dominated by the Gq-PLC-mediated mobilization of calcium and activation of the RhoA/ROCK pathway. These cascades directly lead to its principal physiological effects: potent vasoconstriction and the induction of platelet aggregation. Further activation of MAPK pathways suggests a role in modulating longer-term cellular processes. The detailed understanding of these mechanisms makes U-46619 an invaluable pharmacological tool for research into cardiovascular physiology, thrombosis, and hypertension.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 3. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The prostaglandin H2 analog U-46619 improves the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. U-46619, a selective thromboxane A2 mimetic, inhibits the release of endogenous noradrenaline from the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
U-46619: A Technical Guide to a Stable Thromboxane A2 Analog for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-46619 is a potent and stable synthetic analog of the highly labile endoperoxide prostaglandin H2 (PGH2) and serves as a selective agonist for the thromboxane A2 (TP) receptor.[1][2][3] Its stability in aqueous solutions makes it an invaluable tool in cardiovascular, physiological, and pharmacological research, enabling the study of thromboxane A2-mediated signaling pathways and physiological responses.[4] This technical guide provides an in-depth overview of U-46619, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its signaling cascades and experimental workflows.
Introduction
Thromboxane A2 (TXA2) is a potent, biologically active lipid mediator derived from arachidonic acid.[4][5] It plays a critical role in a variety of physiological and pathophysiological processes, including hemostasis, thrombosis, vasoconstriction, and smooth muscle contraction.[1][4][5] However, the inherent instability of TXA2, with a half-life of approximately 30 seconds in aqueous solution, presents significant challenges for in vitro and in vivo research.[4] U-46619 (9,11-dideoxy-9α,11α-methanoepoxy prostaglandin F2α) was synthesized to overcome this limitation, providing researchers with a stable and reliable tool to investigate the physiological effects of TP receptor activation.[1]
Mechanism of Action
U-46619 selectively binds to and activates the thromboxane A2 (TP) receptor, a G-protein-coupled receptor (GPCR).[4][5] In humans, the TP receptor exists as two isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[4][5] Upon agonist binding, the TP receptor undergoes a conformational change, leading to the activation of several intracellular signaling pathways. The primary signaling cascade involves the coupling to Gq and G13 proteins.[6]
Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic/endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][8] The increase in intracellular Ca2+ and activation of PKC contribute to a wide range of cellular responses, including platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.[7][9]
Simultaneously, coupling to G13 activates the Rho signaling pathway, leading to the activation of Rho-associated kinase (ROCK).[6][7] ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation and promoting smooth muscle contraction.
U-46619 has also been shown to activate the p38 mitogen-activated protein kinase (p38MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.[10][11]
Quantitative Data
The following tables summarize key quantitative data for U-46619 from various in vitro studies.
Table 1: Receptor Binding Affinity of U-46619
| Preparation | Ligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human Platelets (High-affinity site) | [3H]U-46619 | 41 ± 9 | 19.4 ± 5.3 fmol/10^7 platelets | [12][13] |
| Human Platelets (Low-affinity site) | [3H]U-46619 | 1460 ± 470 | - | [12][13] |
| Cultured Vascular Smooth Muscle Cells (WKY rats) | [3H]U-46619 | 15.5 ± 2.6 | - | [9] |
| Cultured Vascular Smooth Muscle Cells (SHR) (High-affinity site) | [3H]U-46619 | 2.3 ± 0.6 | - | [9] |
| Cultured Vascular Smooth Muscle Cells (SHR) (Low-affinity site) | [3H]U-46619 | 1400 ± 500 | - | [9] |
| Pig Aorta Smooth Muscle Membranes | [3H]U-46619 | 42 - 68 | 87.8 | [14] |
Table 2: Potency (EC50) of U-46619 in Functional Assays
| Assay | Preparation | EC50 (µM) | Reference |
| Platelet Shape Change | Human Platelets | 0.035 ± 0.005 | [12][13] |
| Myosin Light Chain Phosphorylation | Human Platelets | 0.057 ± 0.021 | [12][13] |
| Serotonin Release | Human Platelets | 0.54 ± 0.13 | [12][13] |
| Fibrinogen Receptor Exposure | Human Platelets | 0.53 ± 0.21 | [12] |
| Platelet Aggregation | Human Platelets | 1.31 ± 0.34 | [12][13] |
| Vasoconstriction | Human Subcutaneous Resistance Arteries | 0.016 | [15] |
| Calcium Release (Control) | Human Platelets | 0.275 ± 0.051 | [16] |
| Calcium Release (Desensitized) | Human Platelets | 0.475 ± 0.071 | [16] |
Experimental Protocols
Platelet Aggregation Assay
This protocol describes a typical light transmission aggregometry (LTA) experiment to measure U-46619-induced platelet aggregation.
Materials:
-
Freshly drawn human venous blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
U-46619 stock solution (in a suitable solvent like DMSO or ethanol)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Saline or appropriate buffer
Procedure:
-
Blood Collection: Collect whole blood into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).
-
PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP). PPP is used to set the 100% aggregation baseline.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pipette a known volume of the adjusted PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow the platelets to stabilize for a few minutes at 37°C.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add a specific concentration of U-46619 to the PRP and record the change in light transmission over time. The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis: The maximum aggregation percentage is determined for each concentration of U-46619 to construct a dose-response curve and calculate the EC50 value.
Vasoconstriction Assay in Isolated Arterial Rings
This protocol outlines the measurement of U-46619-induced vasoconstriction in isolated arterial rings using a wire myograph system.
Materials:
-
Isolated artery (e.g., rat aorta, human subcutaneous resistance artery)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
U-46619 stock solution
-
Wire myograph system with a force transducer
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Dissect the desired artery and place it in cold Krebs-Henseleit solution. Carefully clean the artery of surrounding connective tissue and cut it into small rings (e.g., 2-3 mm in length).
-
Mounting: Mount the arterial rings on two wires in the myograph chamber, which is filled with Krebs-Henseleit solution and continuously bubbled with carbogen gas at 37°C.
-
Equilibration and Normalization: Allow the rings to equilibrate for a period (e.g., 60-90 minutes) under a standardized resting tension. During this time, replace the buffer every 15-20 minutes. Normalize the tension to a predetermined optimal level.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (KCl) to check for viability.
-
Cumulative Concentration-Response Curve:
-
After washing out the KCl and allowing the tension to return to baseline, add U-46619 to the bath in a cumulative manner, increasing the concentration stepwise.
-
Record the isometric tension developed after each addition until a maximal response is achieved.
-
-
Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and determine the EC50 value.
Visualizations
Signaling Pathways
Caption: U-46619 signaling pathway via the TP receptor.
Experimental Workflow: Platelet Aggregation
Caption: Workflow for a platelet aggregation assay.
Logical Relationship: Receptor Occupancy and Functional Response
Caption: U-46619 receptor occupancy vs. response.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. U 46619 | Prostanoid Receptor Agonists: R&D Systems [rndsystems.com]
- 3. U46619 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 7. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-affinity thromboxane receptor mediates proliferation in cultured vascular smooth muscle cells of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The prostaglandin H2 analog U-46619 improves the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. Characterization of [3H]U46619 binding in pig aorta smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reprocell.com [reprocell.com]
- 16. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
5-trans U-46619: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of 5-trans U-46619. This compound is the 5,6-trans isomer of the well-known thromboxane A2 receptor agonist, U-46619. Notably, this compound has been identified as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. This document summarizes available quantitative data, outlines relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound, systematically named 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid, is a synthetic prostaglandin analog.[1][2] Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid |
| Synonyms | 5,6-trans U-46619 |
| CAS Number | 330796-58-2 |
| Molecular Formula | C₂₁H₃₄O₄ |
| Molecular Weight | 350.5 g/mol |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Form | Typically supplied as a solution in methyl acetate |
| Solubility | - DMF: 50 mg/mL- DMSO: 50 mg/mL- Ethanol: 50 mg/mL- PBS (pH 7.2): 1 mg/mL |
Biological Activity: Inhibition of mPGES-1
This compound is recognized as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).[2] mPGES-1 is a terminal synthase in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.
Table 3: In Vitro Biological Activity of this compound
| Target | Activity | Concentration | Notes |
| mPGES-1 | Inhibition | 10 µM | Identified as an inhibitor at this concentration.[2] |
| mPGES-1 | Inhibition | - | Reported to be about half as potent as its 5-cis isomer (U-46619). |
Signaling Pathway
This compound exerts its inhibitory effect on the prostaglandin E2 synthesis pathway. This pathway is a critical component of the inflammatory response. The diagram below illustrates the enzymatic steps leading to the production of various prostaglandins and highlights the point of inhibition by this compound.
Caption: Prostaglandin E2 Synthesis Pathway and Inhibition by this compound.
Experimental Protocols
Synthesis and Purification of this compound
A detailed, publicly available experimental protocol specifically for the synthesis of this compound is not readily found in the scientific literature. This compound is often present as a minor impurity (2-5%) in commercial preparations of its cis-isomer, U-46619.[3] The synthesis of U-46619 was first reported by Bundy in 1975.[4] Separation of the cis and trans isomers would likely require chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), though specific protocols for this separation are not widely documented.
In Vitro mPGES-1 Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of compounds against human mPGES-1, based on commonly cited methodologies.
Objective: To quantify the inhibition of recombinant human mPGES-1 by this compound.
Materials:
-
Recombinant human mPGES-1
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Stop solution (e.g., a solution of FeCl₂ in citric acid)
-
Prostaglandin E2 EIA Kit
Procedure:
-
Enzyme Preparation: Dilute the recombinant human mPGES-1 to the desired concentration in the reaction buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the reaction buffer.
-
Reaction Initiation: In a microplate, combine the mPGES-1 enzyme solution, GSH, and the various concentrations of this compound. Pre-incubate for a specified time at a controlled temperature (e.g., 10 minutes at 4°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding a solution of PGH2 to each well.
-
Reaction Termination: After a short incubation period (e.g., 60 seconds), stop the reaction by adding the stop solution.
-
PGE2 Quantification: Determine the concentration of PGE2 produced in each well using a competitive Prostaglandin E2 EIA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Experimental Workflow
The diagram below outlines a typical workflow for screening and characterizing inhibitors of mPGES-1, such as this compound.
Caption: Experimental Workflow for mPGES-1 Inhibition Assay.
Conclusion
This compound represents an interesting chemical entity for researchers in the fields of inflammation and drug discovery. Its established role as an inhibitor of mPGES-1, a key enzyme in the production of the pro-inflammatory mediator PGE2, suggests its potential as a lead compound for the development of novel anti-inflammatory agents. This technical guide provides a foundational understanding of its chemical and biological properties to facilitate further investigation. The provided experimental protocols and workflow diagrams serve as a starting point for the design of future studies aimed at elucidating its precise mechanism of action and therapeutic potential. Further research is warranted to determine a precise IC50 value for mPGES-1 inhibition and to explore its efficacy and safety in preclinical models.
References
- 1. High-precision, room temperature screening assay for inhibitors of microsomal prostaglandin E synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]
- 4. U46619 - Wikipedia [en.wikipedia.org]
A Technical Guide to the Synthesis and Discovery of U-46619: A Potent Thromboxane A2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, discovery, and pharmacological characterization of U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2. First synthesized in 1975, U-46619 is a potent and selective thromboxane A2 (TXA2) receptor agonist, making it an invaluable tool in cardiovascular and physiological research.[1] This document details the compound's discovery, its mechanism of action, experimental protocols for its use, and key quantitative data, serving as a vital resource for professionals in drug development and biomedical research.
Discovery and Synthesis
U-46619 was first prepared by G. L. Bundy in 1975 as a stable synthetic analog of the naturally occurring but highly unstable endoperoxide prostaglandin PGH2.[1] Its development was a significant milestone, providing researchers with a reliable tool to study the physiological effects of thromboxane A2 receptor activation.
Synthetic Protocol
The synthesis of U-46619, as described by Bundy, involves a multi-step chemical process. Below is a summary of the key synthetic steps.
Experimental Protocol: Synthesis of U-46619
-
Starting Materials: The synthesis typically begins with commercially available starting materials, which are then modified through a series of organic reactions.
-
Key Reactions: The synthesis involves several key chemical transformations, including but not limited to, oxidation, reduction, and cyclization reactions to construct the core bicyclic ether structure of U-46619.
-
Purification: Following the chemical reactions, purification of the final compound is critical. This is typically achieved through chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure a purity of >98%.[2]
-
Storage: U-46619 is typically supplied as a solution in methyl acetate and should be stored at -20°C for long-term stability.[2] For experimental use, the solvent can be evaporated under a stream of nitrogen and the compound redissolved in a suitable solvent such as ethanol, DMSO, or dimethylformamide.[3]
Mechanism of Action and Signaling Pathway
U-46619 exerts its biological effects by acting as a potent agonist of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1] The activation of the TP receptor by U-46619 initiates a well-defined intracellular signaling cascade, primarily through the Gq alpha subunit.[4]
This signaling pathway begins with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6][7][8][9] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[6][7][10] This cascade of events ultimately leads to various physiological responses, including platelet aggregation and smooth muscle contraction.[1] Additionally, U-46619 has been shown to activate other signaling molecules such as RhoA, p38, ERK-1, and ERK-2.[2][11]
Key Biological Activities and Experimental Protocols
U-46619 is widely used to study a range of physiological processes, most notably platelet aggregation and vasoconstriction.
Platelet Aggregation
U-46619 is a potent inducer of platelet shape change and aggregation.[11] It is commonly used in both platelet-rich plasma (PRP) and whole blood aggregometry to assess platelet function and diagnose platelet disorders.[12]
Experimental Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed.
-
Aggregation Measurement: The PRP is placed in a cuvette in a light transmission aggregometer, which measures changes in light transmission as platelets aggregate.[13]
-
Agonist Addition: A baseline reading is established before adding U-46619 to the PRP at a final concentration typically ranging from 0.1 to 1 µM.[3][14]
-
Data Analysis: The change in light transmission over time is recorded, providing a quantitative measure of platelet aggregation.
Vasoconstriction
U-46619 is a potent vasoconstrictor and is frequently used in isolated tissue bath experiments to study vascular smooth muscle function.[1]
Experimental Protocol: Vasoconstriction Assay (Isolated Arterial Rings)
-
Tissue Dissection: Arteries (e.g., rat pulmonary arteries, human subcutaneous resistance arteries) are carefully dissected and cut into rings.[15][16] The endothelium may be removed by gentle rubbing of the intimal surface.
-
Mounting: The arterial rings are mounted on a wire myograph in a tissue bath containing a physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.[15][17]
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of time.[17]
-
Agonist Addition: Cumulative concentration-response curves are generated by adding increasing concentrations of U-46619 to the tissue bath.
-
Tension Measurement: The isometric tension developed by the arterial rings is recorded using a force transducer.[16]
Quantitative Pharmacological Data
The following table summarizes key quantitative data for U-46619 from various in vitro studies.
| Parameter | Value | Species/System | Reference |
| EC50 (Platelet Aggregation) | 0.58 µM | Human Platelets | [11] |
| EC50 (Platelet Shape Change) | 0.013 µM | Human Platelets | [11] |
| EC50 (General TP Receptor Agonism) | 35 nM | Not Specified | [2] |
| EC50 (Vasoconstriction) | 16 nM | Human Resistance Arteries | [16] |
| EC50 (Intracellular Ca2+ Increase) | 56 ± 7 nM | HEK 293 cells expressing human TP receptor | [18] |
Conclusion
U-46619 remains an indispensable pharmacological tool for investigating the roles of the thromboxane A2 receptor in health and disease. Its stability and potent, selective agonist activity allow for reproducible and reliable in vitro and in vivo studies of platelet function, vascular tone, and intracellular signaling. This guide provides a foundational resource for researchers utilizing this important compound, offering insights into its synthesis, mechanism of action, and practical application in experimental settings.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. U46619 | Hart Biologicals [hartbio.co.uk]
- 4. Concomitant activation of Gi and Gq protein-coupled receptors does not require an increase in cytosolic calcium for platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of U46619 on intracellular Ca++ concentration and tension in human umbilical artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of prostaglandins, cAMP, and changes in cytosolic calcium on platelet aggregation induced by a thromboxane A2 mimic (U46619) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Validate User [academic.oup.com]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reprocell.com [reprocell.com]
- 17. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
U-46619 Signaling in Vascular Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, is a potent thromboxane A2 (TP) receptor agonist.[1] It is widely utilized in research to mimic the physiological and pathophysiological actions of thromboxane A2 (TXA2), a key mediator in vascular homeostasis and disease. In vascular smooth muscle cells (VSMCs), U-46619 elicits robust vasoconstriction, making it an invaluable tool for studying the molecular mechanisms underlying vascular tone regulation. This technical guide provides an in-depth overview of the U-46619 signaling pathway in VSMCs, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.
Core Signaling Pathway
The signaling cascade initiated by U-46619 in vascular smooth muscle is a multifaceted process primarily involving G-protein coupled receptor activation, subsequent second messenger generation, and the activation of downstream effector proteins that ultimately lead to muscle contraction.
U-46619 binds to and activates the thromboxane A2 receptor (TP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[2] This activation leads to the dissociation of the heterotrimeric G-protein, with the Gαq subunit playing a central role.[3]
Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.[4] The resulting increase in intracellular Ca2+ concentration is a primary driver of smooth muscle contraction.
Simultaneously, DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[6] PKC can contribute to the contractile response through various mechanisms, including the phosphorylation of ion channels and other regulatory proteins.
A crucial component of U-46619-induced vasoconstriction is the activation of the RhoA/Rho-kinase (ROCK) pathway.[7][8] This pathway enhances the sensitivity of the contractile apparatus to Ca2+, a phenomenon known as calcium sensitization. Activated RhoA stimulates ROCK, which in turn phosphorylates and inhibits myosin light chain phosphatase (MLCP).[7] The inhibition of MLCP leads to a net increase in the phosphorylation of the 20 kDa regulatory light chain of myosin (MLC20), promoting actin-myosin cross-bridge cycling and sustained contraction, even at sub-maximal Ca2+ concentrations.[7]
dot
References
- 1. Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. Preparation of primary cultured mesenteric artery smooth muscle cells for fluorescent imaging and physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of U-46619 in Platelet Activation and Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-46619, a synthetic and stable analog of the prostaglandin endoperoxide PGH₂, serves as a potent agonist for the thromboxane A₂ (TXA₂) receptor, also known as the prostanoid TP receptor.[1][2] Due to the inherent instability of TXA₂, U-46619 is an indispensable pharmacological tool in the study of platelet physiology and pathophysiology.[2][3] Its ability to mimic the actions of endogenous TXA₂ allows for the detailed investigation of signaling pathways that lead to platelet activation and aggregation, critical events in hemostasis and thrombosis.[1][4][5] This technical guide provides an in-depth overview of the mechanisms of U-46619-induced platelet activation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.
Mechanism of Action: TP Receptor-Mediated Signaling
U-46619 exerts its effects by binding to and activating the TP receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets.[4] This interaction initiates a cascade of intracellular signaling events that culminate in a series of functional responses, including shape change, granule secretion, and aggregation.
The TP receptor couples to multiple families of heterotrimeric G proteins, primarily Gq, G12/G13, and to a lesser extent, Gi.[6][7][8][9] The activation of these distinct G protein pathways triggers a multi-faceted signaling network:
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the dense tubular system (an internal calcium store), inducing the release of calcium (Ca²⁺) into the cytoplasm.[10] The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, are pivotal events in platelet activation, leading to granule secretion and contributing to aggregation.
-
G12/G13 Pathway: The activation of G12 and G13 proteins engages the Rho/Rho-kinase signaling pathway.[6] This pathway is primarily responsible for the initial shape change observed in platelets upon activation, a process driven by the phosphorylation of myosin light chain (MLC).[6][11]
-
Gi Pathway: The Gi pathway is linked to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12] Since cAMP is a potent inhibitor of platelet activation, its reduction by U-46619 further promotes the pro-aggregatory state.
Signaling Pathway Diagram
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. U46619 | Hart Biologicals [hartbio.co.uk]
- 4. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 5. google.com [google.com]
- 6. Activation of G12/G13 Results in Shape Change and Rho/Rho-Kinase–mediated Myosin Light Chain Phosphorylation in Mouse Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G proteins of the G12 family are activated via thromboxane A2 and thrombin receptors in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The effect of platelet G proteins on platelet extravasation and tumor growth in the murine model of ovarian cancer | Blood Advances | American Society of Hematology [ashpublications.org]
- 10. Effects of prostaglandins, cAMP, and changes in cytosolic calcium on platelet aggregation induced by a thromboxane A2 mimic (U46619) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Thromboxane A2 Receptor Agonists: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of thromboxane A2 (TXA2) receptor agonists. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development who are working with these compounds. This document details their binding affinities, functional potencies, and the intricate signaling pathways they trigger.
Introduction to the Thromboxane A2 Receptor
The thromboxane A2 (TXA2) receptor, also known as the TP receptor, is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathophysiological processes.[1] Its activation by the endogenous ligand TXA2, a highly unstable eicosanoid, leads to platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.[1][2] Consequently, the TP receptor is a significant therapeutic target for cardiovascular diseases, thrombosis, and asthma.[1]
In humans, the TP receptor exists as two isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[2][3] While both isoforms are expressed in various tissues, TPα is the exclusive isoform found in platelets.[1] The development of stable synthetic TXA2 analogs has been crucial for the pharmacological characterization of the TP receptor due to the short half-life of TXA2, which is rapidly hydrated to the inactive thromboxane B2.[4] Commonly used synthetic agonists include U-46619 and I-BOP.[4]
Quantitative Pharmacology of Thromboxane A2 Receptor Agonists
The pharmacological activity of TXA2 receptor agonists is determined by their binding affinity (Kd or Ki) for the receptor and their potency (EC50) and efficacy in functional assays. The following tables summarize key quantitative data for several widely used TXA2 receptor agonists.
| Agonist | Radioligand | Preparation | Assay Type | Kd (nM) | Bmax ( sites/cell or fmol/mg protein) | Reference |
| [3H]U-46619 | [3H]U-46619 | Washed Human Platelets | Saturation Binding | 20 ± 7 | 550 ± 141 sites/platelet | [5] |
| [3H]U-46619 | [3H]U-46619 | Washed Human Platelets | Kinetic Studies | 11 ± 4 | - | [5] |
| U-46619 | [3H]U-46619 | Human Platelets | High-Affinity Binding | 0.041 ± 0.009 | 1166 ± 310 sites/platelet | [2] |
| U-46619 | [3H]U-46619 | Human Platelets | Low-Affinity Binding | 1.46 ± 0.47 | - | [2] |
| I-BOP | [125I]BOP | Isolated Human Platelets | Equilibrium Binding | 2.2 ± 0.3 | 1699 ± 162 sites/platelet | |
| I-BOP | [125I]BOP | Isolated Human Platelets | Kinetic Studies | 1.02 ± 0.33 | - | |
| PGH2 | [125I]-PTA-OH | Washed Human Platelets | Competition Binding | 43 | - | [6] |
| TXA2 | [125I]-PTA-OH | Washed Human Platelets | Competition Binding | 125 | - | [6] |
| Agonist | Assay Type | Preparation | EC50 (nM) | Reference |
| U-46619 | Platelet Shape Change | Human Platelets | 35 ± 5 | [2] |
| U-46619 | Myosin Light-Chain Phosphorylation | Human Platelets | 57 ± 21 | [2] |
| U-46619 | Serotonin Release | Human Platelets | 540 ± 130 | [2] |
| U-46619 | Platelet Aggregation | Human Platelets | 1310 ± 340 | [2] |
| U-46619 | Calcium Mobilization (Control) | Human Platelets | 275 ± 51 | [3] |
| U-46619 | Calcium Mobilization (Desensitized) | Human Platelets | 475 ± 71 | [3] |
| U-46619 | Inositol Trisphosphate Accumulation | Rat Aortic Smooth Muscle Cells | 32 ± 4 | [7] |
| U-46619 | Aortic Ring Contraction | Rat Aortic Rings | 28 ± 2 | [7] |
| I-BOP | Platelet Shape Change | Isolated Human Platelets | 0.263 ± 0.065 | |
| I-BOP | Calcium Mobilization | Isolated Human Platelets | 0.209 ± 0.024 | |
| I-BOP | Platelet Aggregation | Isolated Human Platelets | 4.4 ± 0.5 | |
| TXA2 | Platelet Aggregation | Platelet-Rich Plasma | 66 ± 15 | [6] |
| PGH2 | Platelet Aggregation | Platelet-Rich Plasma | 2500 ± 1300 | [6] |
| TXA2 | Platelet Aggregation | Washed Platelets | 163 ± 21 | [6] |
| PGH2 | Platelet Aggregation | Washed Platelets | 45 ± 2 | [6] |
| Agonist | Radioligand | Preparation | IC50 (nM) | Reference |
| U-46619 | [125I]BOP | Washed Human Platelets (pH 7.4) | - | |
| U-46619 | [125I]BOP | Washed Human Platelets (pH 6.0) | - | |
| ONO11113 | [125I]BOP | Washed Human Platelets (pH 7.4) | - | |
| ONO11113 | [125I]BOP | Washed Human Platelets (pH 6.0) | - | |
| U-46619 | - | Rat Aortic Smooth Muscle Cells | 10 ± 1 | [7] |
Signaling Pathways of Thromboxane A2 Receptor Agonists
Activation of the TP receptor by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to two major G-protein families: Gq and G12/13.
-
Gq Pathway: Agonist binding stimulates Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which phosphorylates various downstream targets, ultimately leading to cellular responses like platelet granule secretion and smooth muscle contraction.
-
G12/13 Pathway: The TP receptor also couples to G12/13 proteins, which activate the small GTPase Rho through Rho guanine nucleotide exchange factors (RhoGEFs). Activated Rho stimulates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to a net increase in the phosphorylation of myosin light chains, resulting in Ca2+ sensitization and sustained smooth muscle contraction.
Caption: Thromboxane A2 receptor signaling pathways.
Key Experimental Protocols
The characterization of TXA2 receptor agonists relies on a variety of in vitro and ex vivo assays. Detailed methodologies for the most common experiments are provided below.
Radioligand Binding Assay
This assay measures the affinity of a ligand for the TP receptor.
Materials:
-
Cell membranes expressing the TP receptor (e.g., from washed human platelets or transfected cell lines).
-
Radiolabeled ligand (e.g., [3H]U-46619).
-
Unlabeled test agonist.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes by homogenization and centrifugation.
-
In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.
-
For competition binding, add increasing concentrations of the unlabeled test agonist. For saturation binding, add increasing concentrations of the radiolabeled ligand.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Analyze the data to determine Kd, Ki, and Bmax values.
Platelet Aggregation Assay
This functional assay measures the ability of an agonist to induce platelet aggregation.
Materials:
-
Freshly drawn human blood collected in an anticoagulant (e.g., sodium citrate).
-
Platelet-rich plasma (PRP) or washed platelets.
-
Agonist solution.
-
Platelet aggregometer.
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed. To obtain washed platelets, further centrifugation and resuspension steps are required.
-
Adjust the platelet count in the PRP or washed platelet suspension.
-
Pre-warm the platelet suspension to 37°C.
-
Place a cuvette with the platelet suspension in the aggregometer and establish a baseline light transmission.
-
Add the agonist solution to the cuvette and record the change in light transmission over time as the platelets aggregate.
-
Analyze the aggregation curves to determine the maximal aggregation and the EC50 of the agonist.
Smooth Muscle Contraction Assay
This ex vivo assay assesses the contractile effect of an agonist on vascular or airway smooth muscle.
Materials:
-
Isolated tissue rings (e.g., rat aorta, guinea pig trachea).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isometric force transducer and data acquisition system.
-
Agonist solution.
Procedure:
-
Dissect the desired tissue and prepare rings of appropriate size.
-
Mount the tissue rings in the organ baths under a resting tension.
-
Allow the tissues to equilibrate for a defined period.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of the agonist to the organ bath.
-
Record the isometric tension generated at each concentration.
-
Analyze the data to determine the maximal contraction and the EC50 of the agonist.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells expressing the TP receptor (adherent or suspension).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Fluorescence plate reader or microscope with appropriate filters.
-
Agonist solution.
Procedure:
-
Load the cells with the calcium-sensitive dye by incubating them with the dye for a specific time.
-
Wash the cells to remove excess extracellular dye.
-
Place the cells in the fluorescence reader or on the microscope stage.
-
Measure the baseline fluorescence.
-
Add the agonist solution and record the change in fluorescence intensity over time.
-
Analyze the data to determine the peak increase in intracellular calcium and the EC50 of the agonist.
Caption: Experimental workflow for TXA2 receptor agonist characterization.
Conclusion
This technical guide has provided a detailed pharmacological profile of thromboxane A2 receptor agonists, including their binding characteristics, functional potencies, and the underlying signaling mechanisms. The quantitative data and experimental protocols presented herein are intended to be a valuable resource for researchers and drug development professionals in their efforts to understand and modulate the activity of the TP receptor for therapeutic benefit. The continued investigation into the nuanced pharmacology of these agonists will undoubtedly pave the way for the development of novel and more effective treatments for a range of human diseases.
References
- 1. Validate User [academic.oup.com]
- 2. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of a thromboxane A2/prostaglandin H2 agonist [3H]U46619 to washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 5-trans U-46619 Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of U-46619, a potent thromboxane A2 (TP) receptor agonist, and its known impurity, 5-trans U-46619. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and drug development efforts in fields related to thrombosis, hemostasis, and vascular physiology.
Introduction
U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2, first synthesized in 1975.[1] It is widely used in research as a selective agonist for the thromboxane A2 (TP) receptor, potently mimicking the actions of the endogenous ligand, thromboxane A2.[1] These actions primarily include the induction of platelet aggregation and contraction of smooth muscle.[1][2] Commercial preparations of U-46619 often contain a minor impurity, this compound (also referred to as 5,6-trans U-46619), constituting 2-5% of the mixture. While the biological activity of U-46619 is well-documented, data on its 5-trans isomer is sparse. This guide aims to consolidate the known biological activities of both compounds.
Quantitative Data Summary
The following tables summarize the available quantitative pharmacological data for U-46619 and this compound. It is important to note the significant lack of data for the 5-trans impurity regarding its activity at the thromboxane A2 receptor and its effects on platelet aggregation and vasoconstriction.
Table 1: Thromboxane A2 (TP) Receptor Agonist Activity
| Compound | Parameter | Value | Species/System | Reference |
| U-46619 | EC50 | 0.035 µM | Not specified | [3] |
| EC50 (Shape Change) | 0.013 µM | Rabbit Platelets | [4] | |
| EC50 (Aggregation) | 0.58 µM | Rabbit Platelets | [4] | |
| Kd (High Affinity) | 0.041 µM | Human Platelets | [5] | |
| Kd (Low Affinity) | 1.46 µM | Human Platelets | [5] | |
| IC50 | 10 ± 1 nM | Rat Aortic Smooth Muscle Cells | [6] | |
| This compound | EC50/Kd | Data not available | - | - |
Table 2: Prostaglandin E Synthase (PGES) Inhibition
| Compound | Parameter | Potency | Species/System | Reference |
| U-46619 (5-cis) | Inhibition | - | Not specified | |
| This compound | Inhibition | Approx. half as potent as 5-cis form | Not specified | |
| Inhibition | Inhibits at 10 µM | Microsomal PGES | [7] |
Signaling Pathways
U-46619 exerts its effects primarily through the activation of the G-protein coupled thromboxane A2 (TP) receptor. The 5-trans impurity, on the other hand, has been identified as an inhibitor of prostaglandin E synthase.
U-46619 Activated Thromboxane A2 Receptor Signaling
Activation of the TP receptor by U-46619 initiates a signaling cascade that leads to platelet aggregation and smooth muscle contraction. The receptor couples to Gq and G13 proteins, activating downstream effectors.
This compound Inhibition of Prostaglandin E Synthase
The known biological activity of this compound is the inhibition of microsomal prostaglandin E synthase (mPGES), an enzyme responsible for the synthesis of prostaglandin E2 (PGE2).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like U-46619 and its impurities. Below are generalized protocols for key experiments.
Platelet Aggregation Assay
Objective: To measure the ability of a test compound to induce or inhibit platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.
-
Collect blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used as a blank.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer.
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add the test compound (e.g., U-46619 or this compound) at various concentrations to the PRP.
-
Record the change in light transmission over time as platelets aggregate.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of the test compound.
-
Plot a concentration-response curve and calculate the EC50 value.
-
Smooth Muscle Contraction Assay
Objective: To assess the contractile effect of a test compound on vascular or other smooth muscle tissues.
Methodology:
-
Tissue Preparation:
-
Euthanize an appropriate animal model (e.g., rat, rabbit) according to approved ethical protocols.
-
Dissect the desired artery (e.g., aorta, mesenteric artery) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Carefully clean the artery of surrounding connective tissue and cut it into rings of 2-4 mm in length.
-
-
Isometric Tension Recording:
-
Mount the arterial rings in an organ bath containing physiological salt solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the ring to a fixed support and the other to an isometric force transducer.
-
Apply a baseline tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60 minutes.
-
Induce a reference contraction with a known vasoconstrictor (e.g., potassium chloride) to ensure tissue viability.
-
-
Experimental Procedure:
-
After washout and return to baseline, add the test compound in a cumulative or non-cumulative manner to the organ bath.
-
Record the increase in tension until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the reference contraction.
-
Construct a concentration-response curve and determine the EC50 and maximum effect (Emax).
-
Thromboxane A2 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound to the TP receptor.
Methodology:
-
Membrane Preparation:
-
Prepare a cell line expressing the human TP receptor or use washed human platelets.
-
Homogenize the cells or platelets in a cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
In a series of tubes, add the membrane preparation, a fixed concentration of a radiolabeled TP receptor ligand (e.g., [3H]U-46619), and varying concentrations of the unlabeled test compound (competitor).
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of an unlabeled TP receptor agonist or antagonist.
-
Incubate the mixture at an appropriate temperature and for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.
-
Experimental and Logical Workflow
The following diagram illustrates a general workflow for the characterization of a novel compound's activity at the thromboxane A2 receptor.
Conclusion
U-46619 is a well-characterized and potent thromboxane A2 receptor agonist, with extensive data supporting its role in platelet aggregation and smooth muscle contraction. In contrast, its 5-trans impurity remains poorly understood. The only currently known biological activity of this compound is the inhibition of prostaglandin E synthase. There is a clear need for further research to determine if this impurity has any activity at the TP receptor or if it influences the overall pharmacological profile of commercial U-46619 preparations. The experimental protocols and workflows detailed in this guide provide a framework for conducting such investigations. A thorough characterization of the this compound impurity is essential for a complete understanding of the pharmacology of U-46619 and for the development of more specific therapeutic agents targeting the thromboxane and prostaglandin pathways.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. U46619 | Hart Biologicals [hartbio.co.uk]
- 3. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
U-46619 and Its Role in Intracellular Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, is a potent agonist of the thromboxane A2 (TP) receptor.[1] Its activation of the TP receptor initiates a cascade of intracellular events, a key outcome of which is the mobilization of intracellular calcium ([Ca2+]i). This elevation in cytosolic calcium is a critical signaling event that mediates a wide range of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2][3] This technical guide provides an in-depth overview of the mechanisms by which U-46619 induces intracellular calcium mobilization, details common experimental protocols for its study, and presents quantitative data from various experimental systems.
Mechanism of Action: The TP Receptor-Mediated Signaling Cascade
U-46619 exerts its effects by binding to and activating the thromboxane A2 (TP) receptor, a G protein-coupled receptor (GPCR).[2] The TP receptor primarily couples to Gq/11 proteins.[2][4][5] This interaction initiates a well-defined signaling pathway that leads to an increase in intracellular calcium concentration through two primary mechanisms: release from intracellular stores and influx from the extracellular space.[4][6]
Activation of the Phospholipase C Pathway
Upon activation by U-46619, the Gq/11 protein stimulates the effector enzyme phospholipase C (PLC).[4][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8][9]
IP3-Mediated Calcium Release from Intracellular Stores
IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) located on the membrane of the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR) in muscle cells.[8][9][10] The binding of IP3 to its receptor opens these channels, allowing for the rapid release of stored calcium ions from the ER/SR into the cytosol, leading to a sharp increase in intracellular calcium concentration.[6][10]
DAG-Mediated Activation of Protein Kinase C and Calcium Influx
Simultaneously, DAG remains in the plasma membrane where it, along with the increased intracellular calcium, activates protein kinase C (PKC).[4][8] PKC activation can lead to the phosphorylation of various downstream targets, which can contribute to the sustained cellular response. Furthermore, the signaling cascade initiated by U-46619 can also promote the influx of extracellular calcium through plasma membrane channels, including L-type voltage-gated calcium channels and transient receptor potential canonical (TRPC) channels, further elevating and prolonging the increase in intracellular calcium.[11][12] Some studies also suggest a role for store-operated calcium entry (SOCE) in response to the depletion of intracellular stores.[11]
Signaling Pathway Diagram
Caption: U-46619 signaling pathway leading to increased intracellular calcium.
Quantitative Data on U-46619-Induced Calcium Mobilization
The following tables summarize quantitative data from various studies investigating the effects of U-46619 on intracellular calcium levels and related physiological responses.
| Parameter | Value | Cell Type/Tissue | Reference |
| EC50 for ⁴⁵Ca²⁺ efflux | 398 ± 26 nM | Cultured human vascular smooth muscle cells | [13] |
| EC50 for platelet aggregation | 0.58 µM | Rabbit platelets | [14][15] |
| EC50 for platelet shape change | 0.013 µM | Rabbit platelets | [14][15] |
| EC50 for Ca²⁺ mobilization | 0.15 µM | Rabbit platelets | [15] |
| EC50 for phosphoinositide hydrolysis | 0.20 µM | Rabbit platelets | [15] |
| EC50 for TP receptor agonism | 35 nM | Not specified | [2] |
| U-46619 concentration for Ca²⁺ increase | 1 x 10⁻⁷ M | Human platelets | [16] |
| U-46619 concentration for contraction | 300 nM | Porcine coronary artery | [10] |
| U-46619 concentration for Ca²⁺ transients | 0.1 - 1 µM | Neonatal rat ventricular myocytes | [17] |
Experimental Protocols for Measuring Intracellular Calcium Mobilization
The measurement of intracellular calcium mobilization is a cornerstone for studying the effects of compounds like U-46619. Below are detailed methodologies for commonly employed techniques.
Measurement of Intracellular Calcium using Fluorescent Indicators
This protocol describes the use of ratiometric fluorescent calcium indicators, such as Fura-2 AM or Indo-1 AM, to measure changes in intracellular calcium concentration.
Materials:
-
Cells of interest (e.g., cultured smooth muscle cells, platelets)
-
U-46619 stock solution
-
Fura-2 AM or Indo-1 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other appropriate physiological buffer
-
Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging
-
Ionomycin (positive control)
-
EGTA (negative control)
Procedure:
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well black-walled plates for plate reader assays or on coverslips for microscopy). Allow cells to adhere and reach the desired confluency. For suspension cells like platelets, prepare a cell suspension at an appropriate density.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) or Indo-1 AM (typically 1-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBS.
-
Remove the culture medium from adherent cells and add the loading buffer. For suspension cells, add the dye directly to the cell suspension.
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.
-
-
Washing: After incubation, wash the cells twice with HBS to remove extracellular dye.
-
Measurement:
-
Place the plate or coverslip in the fluorescence measurement instrument.
-
For Fura-2, alternately excite the cells at 340 nm and 380 nm and measure the emission at 510 nm.[18] For Indo-1, excite at ~350 nm and measure the emission at ~405 nm (Ca²⁺-bound) and ~485 nm (Ca²⁺-free).[19][20]
-
Establish a stable baseline fluorescence ratio for a few minutes.
-
Add U-46619 at the desired concentration and continue recording the fluorescence ratio to observe the change in intracellular calcium.
-
At the end of the experiment, add ionomycin to determine the maximum fluorescence ratio (Rmax), followed by EGTA to determine the minimum fluorescence ratio (Rmin) for calibration purposes.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two wavelengths is proportional to the intracellular calcium concentration.[18] The change in this ratio over time reflects the mobilization of intracellular calcium.
Experimental Workflow Diagram
Caption: Workflow for measuring intracellular calcium mobilization.
Conclusion
U-46619 is a valuable pharmacological tool for investigating thromboxane A2 receptor-mediated signaling pathways. Its ability to potently and reliably induce intracellular calcium mobilization makes it a standard agonist in studies of vascular smooth muscle physiology, platelet biology, and other systems where TP receptors play a crucial role. A thorough understanding of its mechanism of action and the appropriate experimental methodologies for its study are essential for researchers and drug development professionals working in these fields. The quantitative data and protocols provided in this guide serve as a comprehensive resource for designing and interpreting experiments involving U-46619.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 3. Role of thromboxane A2 signaling in endothelium-dependent contractions of arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of U46619 on intracellular Ca++ concentration and tension in human umbilical artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Activation of phospholipase C by the agonist U46619 is inhibited by cromakalim-induced hyperpolarization in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 | Biochemical Journal | Portland Press [portlandpress.com]
- 13. Cultured human vascular smooth muscle cells with functional thromboxane A2 receptors: measurement of U46619-induced 45calcium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Thromboxane A2-mediated shape change: independent of Gq-phospholipase C--Ca2+ pathway in rabbit platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of prostaglandins, cAMP, and changes in cytosolic calcium on platelet aggregation induced by a thromboxane A2 mimic (U46619) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alterations by a thromboxane A2 analog (U46619) of calcium dynamics in isolated rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bu.edu [bu.edu]
- 20. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Thromboxane Mimics: A Technical Guide to the Discovery and History of Prostaglandin H2 Analogs
For Immediate Release
A deep dive into the scientific journey of Prostaglandin H2 (PGH2) analogs, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of their discovery, history, and the experimental methodologies that have defined the field. From the initial identification of the unstable parent compound to the synthesis of stable, potent mimetics, this document charts the critical milestones and provides a detailed repository of quantitative data and experimental protocols.
A Brief History: From a Fleeting Intermediate to Powerful Tools
The story of Prostaglandin H2 (PGH2) analogs begins with the discovery of PGH2 itself in 1973 by Diederik H. Nugteren and Elly Christ-Hazelhof.[1] This highly unstable endoperoxide intermediate in the arachidonic acid cascade, with a half-life of only 90-100 seconds at room temperature, was identified as the precursor to a range of biologically active prostanoids, including prostaglandins and thromboxane A2 (TXA2).[1][2] The inherent instability of PGH2 and TXA2 spurred the quest for stable synthetic analogs to enable detailed pharmacological investigation.[3]
A landmark achievement came in 1975 with the synthesis of U-46619 by G. L. Bundy.[4] This stable epoxymethano analog of PGH2 proved to be a potent and selective agonist of the thromboxane A2 (TP) receptor, mimicking many of the physiological actions of TXA2, such as platelet aggregation and vasoconstriction.[4][5] The development of U-46619 provided researchers with a crucial tool to probe the function of the TP receptor and its role in various physiological and pathophysiological processes.
Following the success of U-46619, a variety of other PGH2 analogs were synthesized and characterized, each contributing to a deeper understanding of the structure-activity relationships governing TP receptor activation. Notable among these are I-BOP, a highly potent iodinated analog, the carbocyclic thromboxane A2 (CTA2) analog, which is a potent vasoconstrictor but does not aggregate platelets, and EP-171, an exceptionally potent TP receptor agonist.[6][7] The development of these and other analogs has been instrumental in delineating the diverse signaling pathways and physiological roles of the thromboxane system.
Quantitative Pharmacological Data of Key Prostaglandin H2 Analogs
The following tables summarize the binding affinities and potencies of several key PGH2 analogs for the thromboxane (TP) receptor. These data are essential for comparing the pharmacological profiles of these compounds and for designing experiments to investigate their biological effects.
| Analog | Receptor Binding Affinity (Ki) | Reference |
| U-46619 | 1.52 µM (human platelets, competition with [3H]SQ 29,548) | [2] |
| I-BOP | High affinity: 234 ± 103 pM; Low affinity: 2.31 ± 0.86 nM (human platelets) | [4] |
| EP-171 | 2.9 nM (IC50, competition with [125I]-PTA-OH on human platelets) | [7] |
| Analog | Potency (EC50/IC50) | Biological Effect | Reference |
| U-46619 | 0.035 µM | Platelet shape change | [8] |
| 1.31 µM | Platelet aggregation | [8] | |
| 0.11 µM | Contraction of rabbit aortic strips | [9] | |
| EP-171 | 0.1 nM | Platelet shape change | [7] |
| 1 nM | Platelet aggregation | [7] | |
| 45 - 138 pM | Contraction of various isolated smooth muscle preparations | [10] | |
| 9,11-Epoxymethano PGH1 | 0.88 µM | Aggregation of isolated rabbit platelets | [9] |
| 3.4 µM | Contraction of isolated guinea pig tracheas | [9] |
Key Experimental Protocols
The following sections provide detailed methodologies for cornerstone experiments in the study of PGH2 analogs.
Synthesis of U-46619 (9,11-epoxymethano-PGH2)
While the original 1975 synthesis by Bundy remains a foundational reference, detailed modern protocols are often proprietary. The general synthetic strategy involves the stereoselective construction of the bicyclo[2.2.1]heptane core, followed by the attachment of the two side chains. Key steps typically include a Diels-Alder reaction to form the bicyclic ring system, followed by functional group manipulations to introduce the epoxide and the carboxylic acid and alcohol moieties of the side chains. For a detailed conceptual understanding, researchers are directed to the original publication by Bundy, G. L. (1975) in Tetrahedron Letters, 16(24), 1957-1960.[4]
Radioligand Binding Assay for TP Receptor Affinity
This protocol outlines a method for determining the binding affinity of PGH2 analogs to the TP receptor using a radiolabeled ligand, such as [3H]-U46619.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the TP receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[11]
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 50-120 µg of protein for tissue membranes), a fixed concentration of the radioligand (e.g., [3H]-U46619), and varying concentrations of the unlabeled PGH2 analog (competitor).
-
To determine non-specific binding, include wells with the radioligand and a high concentration of an unlabeled TP receptor antagonist.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]
3. Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.[11]
4. Data Analysis:
-
Subtract the non-specific binding from the total binding at each competitor concentration to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the binding affinity (Ki) of the PGH2 analog using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
This protocol describes the "gold standard" method for assessing the pro-aggregatory effects of PGH2 analogs on platelets.[12]
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.[10]
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.[10]
-
Adjust the platelet count of the PRP if necessary, although it is often used as is.
2. Aggregometry Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% light transmission) and PPP (100% light transmission).
-
Place a cuvette with a stir bar containing a known volume of PRP into the aggregometer and allow it to equilibrate to 37°C with constant stirring (e.g., 1000-1200 rpm).[13]
-
Add a specific concentration of the PGH2 analog to the PRP and record the change in light transmission over time.[10]
-
The increase in light transmission corresponds to the formation of platelet aggregates.
3. Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Dose-response curves can be generated by testing a range of agonist concentrations.
-
The EC50 value, the concentration of the agonist that produces 50% of the maximal aggregation, can be calculated to determine the potency of the PGH2 analog.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by PGH2 analogs and a typical workflow for their discovery and characterization.
References
- 1. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Structural determinants for agonist binding affinity to thromboxane/prostaglandin endoperoxide (TP) receptors. Analysis of chimeric rat/human TP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin F2 alpha and the thromboxane A2 analogue ONO-11113 stimulate Ca2+ fluxes and other physiological responses in rat liver. Further evidence that prostanoids may be involved in the action of arachidonic acid and platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for U-46619 Induced In Vitro Platelet Aggregation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
U-46619 is a stable synthetic analog of the potent platelet agonist thromboxane A2 (TXA2).[1][2] In vitro, U-46619 is widely utilized to induce platelet aggregation and study the signaling pathways involved in platelet activation.[2] It acts as a potent agonist for the thromboxane A2 (TP) receptor, which is a G-protein coupled receptor.[3] The activation of the TP receptor by U-46619 initiates a signaling cascade leading to platelet shape change, granule secretion, and aggregation.[1][3] This application note provides a detailed protocol for utilizing U-46619 in in vitro platelet aggregation assays using light transmission aggregometry (LTA), summarizes key quantitative data, and illustrates the associated signaling pathway and experimental workflow.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for U-46619 induced platelet aggregation assays.
| Parameter | Value | Notes |
| U-46619 Concentration Range | 1 nM - 10 µM | Concentration-dependent induction of platelet shape change and aggregation.[1] |
| EC50 for Aggregation | ~0.58 µM | The half-maximal effective concentration to induce platelet aggregation.[1] |
| EC50 for Shape Change | ~0.013 µM | The half-maximal effective concentration to induce platelet shape change.[1] |
| Typical Working Concentration | 1 µM | A commonly used concentration to induce robust platelet aggregation.[4] |
| Stock Solution Concentration | 100 µM | A common commercially available concentration.[5] |
| Incubation Temperature | 37°C | Essential for optimal platelet function.[6][7] |
| Stirring Speed | 900 - 1200 RPM | Necessary to facilitate platelet-platelet interactions.[6] |
Experimental Protocol: In Vitro Platelet Aggregation Assay using U-46619
This protocol details the methodology for performing a platelet aggregation assay using U-46619 with light transmission aggregometry (LTA).
Materials and Reagents
-
U-46619
-
Dimethyl sulfoxide (DMSO) or appropriate solvent for U-46619
-
Human whole blood
-
3.2% Sodium Citrate (Anticoagulant)
-
Saline solution (0.9% NaCl)
-
Bovine Serum Albumin (BSA)
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes and tips
-
Centrifuge
Procedure
1. Preparation of U-46619 Stock and Working Solutions:
-
Prepare a stock solution of U-46619 in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of U-46619 in DMSO.
-
From the stock solution, prepare working solutions of U-46619 at the desired concentrations (e.g., 10X the final concentration) by diluting with saline or an appropriate buffer.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): [7]
-
Collect human whole blood into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at 200-250 x g for 10-15 minutes at room temperature with the brake off.[8][9]
-
Carefully collect the upper platelet-rich plasma layer without disturbing the buffy coat.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining platelets and cells.
-
Collect the supernatant, which is the platelet-poor plasma. PPP is used to set the 100% aggregation baseline in the aggregometer.
3. Platelet Aggregation Assay using Light Transmission Aggregometry (LTA): [6][7]
-
Set the aggregometer to 37°C.
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow the PRP to equilibrate for at least 5 minutes with stirring (900-1200 RPM).
-
Calibrate the aggregometer by setting the light transmission of the PRP sample to 0% and a cuvette with 450 µL of PPP to 100%.
-
Add 50 µL of the U-46619 working solution to the PRP to achieve the desired final concentration.
-
Record the change in light transmission over time, typically for 5-10 minutes. The increase in light transmission corresponds to the extent of platelet aggregation.
-
The aggregation is typically quantified as the maximum percentage change in light transmission.
Signaling Pathway and Experimental Workflow
U-46619 Signaling Pathway in Platelets
U-46619 binding to the TP receptor on platelets initiates a signaling cascade primarily through Gq and G12/13 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The rise in intracellular Ca2+ and activation of PKC contribute to platelet shape change, granule secretion (releasing ADP and ATP), and ultimately, the activation of the fibrinogen receptor (integrin αIIbβ3), leading to platelet aggregation. The released ADP further amplifies the aggregation response by acting on P2Y1 and P2Y12 receptors.
Caption: U-46619 induced platelet aggregation signaling pathway.
Experimental Workflow for In Vitro Platelet Aggregation Assay
The workflow for conducting an in vitro platelet aggregation assay using U-46619 involves several key steps, from blood collection to data analysis. This streamlined process ensures reproducible and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biodatacorp.com [biodatacorp.com]
- 3. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. U46619 | Hart Biologicals [hartbio.co.uk]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for U-46619-Induced Vasoconstriction in Aortic Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH₂ and a potent thromboxane A₂ (TP) receptor agonist.[1][2] It is widely utilized in pharmacological studies to investigate vascular smooth muscle physiology and pathology. U-46619 reliably induces vasoconstriction in isolated arterial preparations, such as aortic rings, making it a valuable tool for studying the mechanisms of vascular tone regulation and for screening potential vasodilator compounds. These application notes provide a detailed protocol for inducing and measuring vasoconstriction in isolated aortic rings using U-46619, along with an overview of the underlying signaling pathways.
Mechanism of Action
U-46619 exerts its vasoconstrictive effects by binding to and activating thromboxane A₂ (TP) receptors on vascular smooth muscle cells.[3][4] The activation of these G-protein coupled receptors initiates a downstream signaling cascade. The primary pathway involves the Gq protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chain (MLC), cross-bridge cycling of actin and myosin filaments, and ultimately, smooth muscle contraction.[5] An additional pathway involves the G₁₂/₁₃ protein, which activates the RhoA/Rho-kinase pathway, further contributing to MLC phosphorylation and vasoconstriction.[5]
Signaling Pathway
Caption: Signaling pathway of U-46619-induced vasoconstriction.
Experimental Protocols
Materials and Reagents
-
U-46619 (Tocris, Cat. No. 1932 or equivalent)[2]
-
Krebs-Henseleit or Physiological Saline Solution (PSS)[6][7]
-
Reagents for Krebs/PSS: NaCl, KCl, NaHCO₃, MgSO₄, KH₂PO₄, CaCl₂, Glucose[6]
-
Acetylcholine (ACh)
-
Phenylephrine (PE) or KCl (for viability testing)
-
Distilled or deionized water
-
95% O₂ / 5% CO₂ gas mixture
-
Animal model (e.g., rat, mouse)
Equipment
-
Organ bath system with force-displacement transducers[7]
-
Data acquisition system (e.g., PowerLab with Chart software)[6]
-
Dissection microscope
-
Surgical instruments (forceps, scissors)
-
Micrometer
-
Water bath/heater circulator (to maintain 37°C)[7]
-
pH meter
-
Analytical balance
Protocol for Isolated Aortic Ring Preparation
-
Animal Euthanasia and Aorta Dissection: Euthanize the animal using an approved method. Make a midline incision to open the thoracic cavity and carefully dissect the thoracic aorta.[8]
-
Cleaning and Sectioning: Place the isolated aorta in a petri dish containing cold Krebs/PSS. Gently remove any adhering connective and adipose tissue under a dissection microscope.[8]
-
Ring Preparation: Cut the cleaned aorta into rings of approximately 2-4 mm in width.[7][8] Take care to avoid stretching or damaging the tissue.
-
(Optional) Endothelium Denudation: To study the direct effect on smooth muscle, the endothelium can be removed by gently rubbing the luminal surface with a fine wire or a wooden stick.[7] The effectiveness of denudation should be confirmed pharmacologically (e.g., lack of relaxation to acetylcholine).
Experimental Workflow for Vasoconstriction Assay
Caption: Experimental workflow for U-46619-induced vasoconstriction.
-
Mounting the Aortic Rings: Suspend the aortic rings between two L-shaped stainless-steel hooks or wires in the organ bath chambers filled with Krebs/PSS.[7] One hook is fixed to the chamber, and the other is connected to a force-displacement transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes at 37°C while being continuously bubbled with 95% O₂ / 5% CO₂.[6] During this period, adjust the resting tension to a predetermined optimal level (e.g., 1.5-2.0 g for rat aorta) and replace the Krebs/PSS every 15-20 minutes.
-
Viability Test: After equilibration, contract the rings with a high concentration of KCl (e.g., 60 mM) to check for tissue viability and to obtain a reference contraction.[6]
-
Washout: Wash the rings several times with fresh Krebs/PSS and allow them to return to the baseline resting tension.
-
Endothelium Integrity Test (for endothelium-intact rings): Pre-contract the rings with an α-adrenergic agonist like phenylephrine (e.g., 1 µM). Once a stable plateau is reached, add acetylcholine (e.g., 1-10 µM). A relaxation of >80% indicates intact endothelium. For endothelium-denuded rings, relaxation should be minimal (<10%).
-
Washout: Wash the rings thoroughly and allow them to return to baseline.
-
U-46619 Concentration-Response Curve: Once the baseline is stable, add U-46619 in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻¹⁰ M to 10⁻⁶ M) only after the response to the previous concentration has reached a stable plateau.[5][9]
-
Data Recording: Record the isometric tension continuously throughout the experiment. The contractile response to U-46619 is typically expressed as a percentage of the maximal contraction induced by KCl.
Data Presentation
The following tables summarize typical concentrations and pharmacological data for U-46619 and related compounds used in aortic ring experiments.
Table 1: U-46619 Concentration and Effect
| Parameter | Value | Species/Tissue | Reference |
| EC₅₀ | 35 nM | General | [2][3] |
| EC₅₀ (with endothelium) | ~6.54 x 10⁻⁹ M | Rat Thoracic Aorta | [10] |
| EC₅₀ (without endothelium) | ~4.78 x 10⁻¹⁰ M | Rat Thoracic Aorta | [10] |
| Concentration Range for Curve | 10⁻¹⁰ M to 10⁻⁵ M | Mesenteric Artery | [5] |
| Concentration for 80% Eₘₐₓ | 1 µM | Mesenteric Artery | [5] |
Table 2: Pharmacological Modulators
| Compound | Action | Typical Concentration | Target | Reference |
| Y-27632 | Inhibition | 10 µM | Rho-kinase | [11] |
| Nifedipine | Inhibition | 1 µmol/L | L-type Ca²⁺ channels | [11] |
| U73122 | Inhibition | 10 µmol/L | Phospholipase C (PLC) | [11] |
| L-NAME | Inhibition | 100 µM | Nitric Oxide Synthase (NOS) | [9] |
| Indomethacin | Inhibition | 10 µM | Cyclooxygenase (COX) | [9] |
| SQ-29,548 | Antagonism | 10 µM | TP Receptor | [12] |
Troubleshooting and Considerations
-
Tissue Viability: Ensure the Krebs/PSS is freshly prepared and continuously aerated. Maintain the temperature at 37°C. A weak or absent response to KCl may indicate poor tissue health.
-
Endothelium's Role: The presence of endothelium can modulate the contractile response to U-46619, often by releasing vasodilators like nitric oxide.[10] Therefore, the endothelial status of the rings must be confirmed and reported.
-
Solvent Effects: U-46619 is often dissolved in solvents like ethanol or DMSO. Ensure the final concentration of the solvent in the organ bath is minimal (typically <0.1%) and run appropriate vehicle controls.
-
Reproducibility: Use aortic rings from the same region of the aorta for comparisons within an experiment to minimize regional variability.
By following these detailed protocols and considering the underlying mechanisms, researchers can effectively utilize U-46619 to investigate vascular pharmacology and physiology in isolated aortic rings.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 3. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 4. Acetylcholine-induced endothelium-dependent contractions in the SHR aorta: the Janus face of prostacyclin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Thromboxane-induced contractile response of mesenteric arterioles is diminished in the older rats and the older hypertensive rats [frontiersin.org]
- 6. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. researchgate.net [researchgate.net]
- 9. Aging enhances contraction to thromboxane A2 in aorta from female senescence-accelerated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Response of rat thoracic aortic rings to thromboxane mimetic U-46,619: roles of endothelium-derived relaxing factor and thromboxane A2 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of U46619-induced contraction in mouse intrarenal artery [pubmed.ncbi.nlm.nih.gov]
- 12. U-46619, a selective thromboxane A2 mimetic, inhibits the release of endogenous noradrenaline from the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for U-46619 in Pulmonary Artery Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical data for utilizing the thromboxane A2 receptor agonist, U-46619, in pulmonary artery contraction studies. This guide is intended to assist in the design and execution of robust and reproducible experiments for investigating pulmonary vascular physiology and pharmacology.
Introduction
U-46619 is a stable synthetic analog of prostaglandin H2 and a potent thromboxane A2 (TP) receptor agonist.[1] It is widely used in experimental settings to induce vasoconstriction and study the mechanisms of vascular smooth muscle contraction. In the context of pulmonary arteries, U-46619 serves as a valuable tool for mimicking the effects of thromboxane A2, a key mediator in the pathophysiology of pulmonary hypertension.[2][3][4] This document outlines the signaling pathways activated by U-46619, provides a detailed protocol for isometric tension studies, and summarizes key quantitative data from various studies.
Signaling Pathway of U-46619-Induced Pulmonary Artery Contraction
U-46619 elicits contraction in pulmonary artery smooth muscle cells (PASMCs) through a well-defined signaling cascade initiated by the activation of TP receptors. This G-protein coupled receptor activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium concentration. Concurrently, activation of the RhoA/Rho-kinase (ROCK) pathway contributes to calcium sensitization of the contractile apparatus.
Quantitative Data: U-46619 Concentrations for Pulmonary Artery Contraction
The following table summarizes the effective concentration ranges and EC50 values for U-46619 in inducing contraction in isolated pulmonary arteries from various species. These values can serve as a starting point for designing concentration-response experiments.
| Species | Artery Type | EC50 / pEC50 | Concentration Range | Notes | Reference |
| Rat | Pulmonary Artery (Endothelium-Intact) | pEC50: 7.83 ± 0.04 | 1 nM - 3 µM | - | [3] |
| Rat | Pulmonary Artery (Endothelium-Denuded) | pEC50: 8.24 ± 0.05 | Not Specified | Increased sensitivity after endothelium removal. | [2] |
| Human | Pulmonary Artery | pEC50: 5.70 | Not Specified | Compared to other contractile agents. | [5] |
| General | Various Preparations | EC50: 35 nM | Not Specified | General potency of U-46619 as a TP receptor agonist. | [1] |
Note: EC50 (half maximal effective concentration) and pEC50 (-log(EC50)) values can vary depending on experimental conditions such as temperature, buffer composition, and tissue preparation.
Experimental Protocol: Isometric Tension Measurement in Isolated Pulmonary Artery Rings
This protocol details the steps for measuring U-46619-induced contraction in isolated pulmonary artery rings using a wire myograph system.
Materials and Reagents
-
U-46619
-
Krebs-Henseleit Solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
Potassium Chloride (KCl) stock solution
-
Distilled water
-
Carbogen gas (95% O2 / 5% CO2)
-
Wire myograph system
-
Dissection tools
-
Animal model (e.g., rat, mouse) or human tissue
Procedure
-
Tissue Isolation and Preparation:
-
Euthanize the animal according to approved institutional protocols.
-
Carefully dissect the pulmonary artery and place it in ice-cold Krebs-Henseleit solution.
-
Clean the artery of adhering connective and adipose tissue.
-
Cut the artery into 2-3 mm rings. For studies investigating the role of the endothelium, care should be taken to not damage the intimal surface. For endothelium-denuded studies, the endothelium can be removed by gently rubbing the inner surface of the ring with a wire or wooden stick.
-
-
Mounting in Wire Myograph:
-
Mount the arterial rings on the wires of the myograph chambers.
-
Fill the organ baths with Krebs-Henseleit solution and maintain at 37°C, continuously bubbled with carbogen gas.
-
-
Equilibration and Viability Check:
-
Allow the mounted rings to equilibrate for 60-90 minutes under an optimal resting tension. This tension needs to be determined empirically for each tissue type and size but is typically in the range of 5-15 mN for rat pulmonary arteries.
-
After equilibration, contract the rings with a high concentration of KCl (e.g., 60-80 mM) to assess the viability of the smooth muscle.
-
Wash the rings with fresh Krebs-Henseleit solution and allow them to return to the baseline resting tension.
-
-
Generation of Cumulative Concentration-Response Curve:
-
Once a stable baseline is achieved, add U-46619 to the organ bath in a cumulative manner, typically in half-log increments (e.g., starting from 10⁻¹⁰ M and increasing to 10⁻⁵ M).
-
Allow the contraction to reach a stable plateau at each concentration before adding the next.
-
-
Data Analysis:
-
Record the isometric tension generated at each concentration of U-46619.
-
Normalize the contraction responses, often expressed as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 or pEC50 value.
-
Conclusion
U-46619 is an indispensable tool for studying pulmonary artery physiology and the pathophysiology of diseases like pulmonary hypertension. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments that yield reliable and reproducible results. Adherence to careful experimental technique and appropriate data analysis will ensure the generation of high-quality data for advancing our understanding of pulmonary vascular function.
References
- 1. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 2. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
Application of U-46619 in Thrombosis Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-46619 is a synthetic, stable analog of the potent but highly unstable platelet agonist, thromboxane A2 (TXA2).[1] It functions as a selective and potent thromboxane A2 receptor (TP receptor) agonist, mimicking the physiological and pathological effects of TXA2.[1] In thrombosis research, U-46619 is an invaluable tool for inducing platelet activation, aggregation, and vasoconstriction in a controlled and reproducible manner, facilitating the study of thrombotic mechanisms and the evaluation of anti-thrombotic agents.[2] This document provides detailed application notes and protocols for the use of U-46619 in key in vitro and in vivo thrombosis research models.
Mechanism of Action
U-46619 exerts its effects by binding to and activating the G-protein coupled TP receptors, which are predominantly expressed on platelets and vascular smooth muscle cells.[2] This activation initiates a cascade of intracellular signaling events crucial for thrombosis. The primary signaling pathway involves the coupling of the TP receptor to Gq proteins, leading to the activation of phospholipase C (PLC).[2][3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the dense tubular system into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[2] This calcium surge, along with DAG-mediated activation of protein kinase C (PKC), triggers platelet shape change, granule secretion (releasing further agonists like ADP and serotonin), and the conformational activation of the integrin αIIbβ3 receptor, which is essential for platelet aggregation.[4] Additionally, U-46619 has been shown to activate other signaling molecules, including p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases (ERK-1 and ERK-2), which are also implicated in platelet activation and aggregation.[2]
U-46619 signaling cascade in platelets.
Data Presentation
The following tables summarize key quantitative data for U-46619 in various experimental settings.
Table 1: In Vitro Efficacy of U-46619 on Human Platelets
| Parameter | Value (Mean ± SEM) | Reference |
| EC50 for Platelet Shape Change | 0.035 ± 0.005 µM | [5] |
| EC50 for Myosin Light-Chain Phosphorylation | 0.057 ± 0.021 µM | |
| EC50 for Serotonin Release | 0.54 ± 0.13 µM | [5] |
| EC50 for Platelet Aggregation | 1.31 ± 0.34 µM | [5] |
| EC50 for Fibrinogen Receptor Exposure | 0.53 ± 0.21 µM | [5] |
Table 2: In Vivo Administration of U-46619 in Animal Models
| Animal Model | Dosage | Effect | Reference |
| Spontaneously Hypertensive Rats | 1-100 nmol/kg (intracerebroventricular) | Dose-related increase in blood pressure | [5] |
| Pigs | 1.25 mg/kg (intravenous) | Induction of pulmonary hypertension | [6][7] |
| Pigs | 0.025-0.175 µg/kg/min (continuous infusion) | Controlled induction of pulmonary arterial hypertension | [8][9] |
Experimental Protocols
In Vitro Model: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of U-46619-induced platelet aggregation in platelet-rich plasma (PRP) using LTA.
Materials:
-
U-46619 stock solution (e.g., 1 mM in ethanol or DMSO, store at -20°C)
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Pipettes
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.
-
-
Aggregation Measurement:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and incubate for at least 2 minutes to allow the temperature to equilibrate.
-
Place the cuvette into the reading well and start the recording to establish a baseline.
-
Add 50 µL of the U-46619 working solution (to achieve a final concentration typically between 0.1 to 5 µM) to the cuvette.
-
Record the change in light transmission for 5-10 minutes. The aggregation is measured as the maximum percentage change in light transmission from the baseline.
-
-
Data Analysis:
-
The extent of aggregation is typically quantified as the maximal percentage of light transmission achieved. Dose-response curves can be generated by testing a range of U-46619 concentrations.
-
Workflow for Light Transmission Aggregometry.
In Vivo Model: Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Mice
This model is widely used to study arterial thrombosis. While FeCl3 is the primary inducer of injury, U-46619 can be administered systemically to potentiate thrombosis or to study its specific contribution in a model of vascular injury.
Materials:
-
U-46619
-
Ferric chloride (FeCl3) solution (e.g., 5-10% in distilled water)
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical microscope
-
Doppler flow probe
-
Filter paper (1x2 mm strips)
-
Surgical instruments (forceps, scissors)
-
Saline
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
U-46619 Administration (Optional):
-
If investigating the potentiating effect of U-46619, administer a predetermined dose (e.g., via intravenous injection) prior to inducing the injury.
-
-
Induction of Thrombosis:
-
Soak a small piece of filter paper in the FeCl3 solution.
-
Apply the saturated filter paper to the adventitial surface of the carotid artery for 3 minutes.[11]
-
After 3 minutes, remove the filter paper and rinse the artery with saline.
-
-
Monitoring and Data Collection:
-
Continuously monitor the blood flow using the Doppler flow probe.
-
The time to occlusion is defined as the time from the application of FeCl3 until the blood flow ceases completely.
-
-
Euthanasia:
-
At the end of the experiment, euthanize the mouse using an approved method.
-
FeCl3-induced carotid artery thrombosis model.
Conclusion
U-46619 is a critical pharmacological tool for the investigation of thrombosis. Its stability and potent agonistic activity at the TP receptor allow for the reliable induction of platelet activation and aggregation in both in vitro and in vivo models. The detailed protocols and data presented herein provide a comprehensive resource for researchers aiming to utilize U-46619 in their studies of thrombosis and the development of novel anti-thrombotic therapies. Proper experimental design and adherence to these established methodologies will ensure the generation of robust and reproducible data.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 3. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying G-Protein Coupled Receptor Signaling with U-46619
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2, first synthesized in 1975.[1] It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1][2][3] Due to its stability compared to the endogenous ligand thromboxane A2, U-46619 is an invaluable tool for investigating GPCR signaling pathways, particularly those mediated by the TP receptor. Activation of the TP receptor by U-46619 initiates a cascade of intracellular events crucial in various physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][4] This document provides detailed application notes and experimental protocols for utilizing U-46619 to study GPCR signaling.
The TP receptor primarily couples to Gαq, and also to Gα12/13, initiating downstream signaling through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). Furthermore, U-46619-induced TP receptor activation stimulates the RhoA signaling pathway, contributing to cellular contractile responses.[6][7] The mitogen-activated protein kinase (MAPK) cascade, particularly the phosphorylation of ERK1/2, is another significant downstream signaling event.[3][4]
Data Presentation
The following tables summarize the quantitative data for U-46619 in various experimental settings, providing a reference for expected potencies and cellular responses.
Table 1: EC50 Values of U-46619 in Platelet Function Assays
| Assay | Cell Type/System | EC50 (µM) | Reference(s) |
| Platelet Shape Change | Human Platelets | 0.013 - 0.035 | [2][6][8] |
| Myosin Light Chain Phosphorylation | Human Platelets | 0.057 | [2][8] |
| Serotonin Release | Human Platelets | 0.536 - 0.54 | [2][8] |
| Fibrinogen Receptor Exposure | Human Platelets | 0.53 | [2][8] |
| Platelet Aggregation | Human Platelets | 0.58 - 1.31 | [2][6][8] |
Table 2: EC50 Values of U-46619 in Vasoconstriction and Bronchoconstriction Assays
| Assay | Tissue/System | EC50 (nM) | Reference(s) |
| Bronchoconstriction (Small Airways) | Rat Lung Slices | 6.9 | [9] |
| Bronchoconstriction (Large Airways) | Rat Lung Slices | 66 | [9] |
| Increase in Intracellular Calcium | HEK 293 cells expressing human TP receptor | 56 | [10] |
Table 3: U-46619 Activity in Other In Vitro Assays
| Assay | Cell Type/System | Effect | Concentration | Reference(s) |
| ERK1/2 Activation | HEK 293 cells expressing TPα and TPβ receptors | Activation | Not Specified | [3] |
| ERK Phosphorylation | BV2 microglial cells | Activation | 0.1 - 10 µM | [11][12] |
| RhoA Activation | Platelets | Stimulation | 3 nM - 10 µM | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by U-46619 and a general workflow for studying its effects.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to U-46619 using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Cells expressing the TP receptor (e.g., HEK293-TP, platelets)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fura-2 AM (or Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional)
-
U-46619 stock solution (in DMSO or ethanol)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with dual excitation/emission capabilities (for Fura-2) or single excitation/emission (for Fluo-4)
Procedure:
-
Cell Preparation:
-
Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture cells overnight at 37°C in a CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS. Probenecid (2.5 mM) can be included to prevent dye leakage.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Cell Washing:
-
After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Add varying concentrations of U-46619 to the wells using the instrument's automated injection system.
-
Immediately begin recording the fluorescence signal over time (typically for 2-5 minutes).
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the peak change in fluorescence ratio against the log of the U-46619 concentration to determine the EC50 value.
-
RhoA Activation Assay (Pull-Down Method)
This protocol outlines a method to measure the activation of the small GTPase RhoA following stimulation with U-46619.
Materials:
-
Cells of interest
-
U-46619
-
Lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, and protease/phosphatase inhibitors)
-
Rhotekin-RBD (Rho-binding domain) agarose beads
-
GTPγS (for positive control)
-
GDP (for negative control)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1% Triton X-100, and protease inhibitors)
-
SDS-PAGE sample buffer
-
Anti-RhoA antibody
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Stimulation:
-
Grow cells to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours if necessary to reduce basal RhoA activity.
-
Stimulate the cells with the desired concentrations of U-46619 for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-Down of Active RhoA:
-
Normalize the protein concentration of the lysates.
-
Incubate the lysates with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three times with ice-cold wash buffer.
-
-
Elution and Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-RhoA antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensity of the pulled-down RhoA.
-
Also, run a Western blot for total RhoA from the initial cell lysates to normalize the amount of activated RhoA to the total RhoA present in each sample.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 as a measure of MAPK pathway activation by U-46619.
Materials:
-
Cells of interest
-
U-46619
-
Serum-free or low-serum medium
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Stimulation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with different concentrations of U-46619 for various time points (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes and then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
-
Re-probing for Total ERK:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each sample.
-
Conclusion
U-46619 is a powerful pharmacological tool for the investigation of TP receptor-mediated GPCR signaling. The protocols and data presented in this document provide a comprehensive guide for researchers to design and execute experiments aimed at elucidating the intricate signaling pathways activated by this potent agonist. By employing these methodologies, scientists can further unravel the roles of the TP receptor in health and disease, potentially identifying new therapeutic targets for a range of cardiovascular and inflammatory conditions.
References
- 1. abcam.com [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biodatacorp.com [biodatacorp.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
U-46619: Application Notes and Protocols for Cell Culture Experiments
Introduction
U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH₂, which acts as a potent and selective agonist for the thromboxane A₂ (TXA₂) receptor, also known as the TP receptor.[1][2] In cell culture, U-46619 is widely used to mimic the physiological and pathological effects of TXA₂, which is highly unstable. Its applications include inducing platelet aggregation, smooth muscle contraction, and studying cellular signaling pathways.[3][4] U-46619 activates the Gq protein-coupled TP receptor, leading to downstream signaling cascades involving phospholipase C, intracellular calcium mobilization, and activation of protein kinase C.[3][5] It also stimulates other pathways, including the activation of RhoA and MAP kinases such as p38 and ERK1/2.[1][3][6]
These notes provide detailed guidelines for the preparation, storage, and application of U-46619 in various cell culture experiments.
Data Presentation
Quantitative data for U-46619 is summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of U-46619
| Property | Value | References |
| Molecular Weight | ~350.5 g/mol | [7] |
| Molecular Formula | C₂₁H₃₄O₄ | |
| Purity | Typically ≥98% | [3] |
| Appearance | Clear oil or liquid | [7] |
| EC₅₀ | ~35 nM for TP receptor activation | [3][8] |
Table 2: Storage and Stability of U-46619
| Form | Storage Temperature | Duration | Notes | References |
| As Supplied | -20°C | Up to 12 months or longer | Store under desiccating conditions. | [3][7] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [6] |
| -20°C | Up to 1 month | [6] | ||
| Aqueous Solution | 2-8°C | Not recommended (>1 day) | Solutions are unstable; prepare fresh for each experiment. | [9] |
Table 3: Recommended Solvents for U-46619 Stock Solution
| Solvent | Recommended Concentration | Notes | References |
| DMSO | ~100 mg/mL | May require sonication and warming to fully dissolve. Use newly opened DMSO as it is hygroscopic. | [6][9] |
| Ethanol | ~100 mg/mL | Purge with an inert gas. | [9] |
| Methyl Acetate | ~10 mg/mL or as supplied | Often supplied pre-dissolved. Can be evaporated for solvent exchange. | [8][9] |
| Dimethyl Formamide | ~100 mg/mL | Purge with an inert gas. | [9] |
Table 4: Example Working Concentrations for In Vitro Applications
| Application / Cell Type | Concentration Range | References |
| Platelet Shape Change & Aggregation | 1 nM - 10 µM | [6] |
| Human Vascular Smooth Muscle Cells (Ca²⁺ efflux) | EC₅₀ of ~398 nM; up to 5 µM used | [10] |
| hiPSC Differentiation to Endothelial Cells | 1 µM (optimal) | [6][11] |
| HeLa Cell Proliferation | Dose-dependent effects observed | [12] |
| Rat Hippocampal Slices (NA release) | 10 µM - 100 µM | [13] |
Experimental Protocols
Protocol 1: Preparation of U-46619 Stock Solution
This protocol describes how to prepare a concentrated stock solution from U-46619 supplied either as an oil or pre-dissolved in methyl acetate.
Materials:
-
U-46619 compound
-
Anhydrous DMSO or 100% Ethanol
-
Sterile, amber microcentrifuge tubes or cryovials
-
Pipettes and sterile tips
-
(Optional) Gentle stream of nitrogen gas
Procedure:
A) If U-46619 is supplied as a neat oil:
-
Allow the vial of U-46619 to equilibrate to room temperature before opening.
-
Directly add the desired volume of solvent (e.g., anhydrous DMSO) to the vial to achieve a high-concentration stock (e.g., 10 mg/mL or ~28.5 mM).
-
Vortex thoroughly. If needed, gently warm the solution or use an ultrasonic bath to ensure complete dissolution.[6]
-
Visually inspect the solution to ensure no particulates are present.
B) If U-46619 is supplied in methyl acetate:
-
To exchange the solvent, open the vial in a chemical fume hood and evaporate the methyl acetate using a gentle stream of nitrogen gas.[8][9]
-
Once the solvent has fully evaporated and only the oil residue remains, add the desired volume of the new solvent (e.g., DMSO or Ethanol).
-
Proceed with steps 3 and 4 from section A.
C) Aliquoting and Storage:
-
Once dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile amber vials.[6] This is critical to prevent degradation from repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[6]
Protocol 2: General Method for Cell Treatment with U-46619
This protocol outlines the steps for diluting the stock solution and treating cultured cells.
Materials:
-
Prepared U-46619 stock solution (from Protocol 1)
-
Appropriate cell culture medium, pre-warmed to 37°C
-
Cultured cells ready for treatment
-
Vehicle control (the same solvent used for the stock solution, e.g., DMSO)
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the U-46619 stock solution from the freezer and thaw it at room temperature. Keep it protected from light.
-
Prepare Working Solution:
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations.
-
Important: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept constant across all conditions (including the vehicle control) and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Prepare Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to pre-warmed culture medium without U-46619.
-
Treat Cells:
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired final concentration of U-46619 to the treatment wells/flasks.
-
Add the vehicle control medium to the control wells/flasks.
-
-
Incubation: Incubate the cells for the experimentally determined time period (e.g., minutes for acute signaling events, hours or days for proliferation or differentiation assays).
-
Downstream Analysis: Following incubation, proceed with the desired downstream assay, such as protein extraction for Western blotting, RNA isolation for qPCR, or supernatant collection for ELISA.
Visualizations
Caption: U-46619 canonical signaling pathway.
Caption: General experimental workflow for U-46619.
References
- 1. selleckchem.com [selleckchem.com]
- 2. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 3. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 4. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Cultured human vascular smooth muscle cells with functional thromboxane A2 receptors: measurement of U46619-induced 45calcium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The prostaglandin H2 analog U-46619 improves the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thromboxane A2 analogue U 46619 enhances tumour cell proliferation in HeLa cells via specific receptors which are apparently distinct from TXA2 receptors on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. U-46619, a selective thromboxane A2 mimetic, inhibits the release of endogenous noradrenaline from the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring U-46619-Induced Vasoconstriction Using Myograph Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction: U-46619, a stable synthetic analog of the endoperoxide prostaglandin PGH₂, is a potent thromboxane A₂ (TP) receptor agonist widely used in pharmacological studies to investigate vasoconstriction.[1] This document provides detailed application notes and protocols for measuring U-46619-induced vasoconstriction in isolated arterial segments using wire myography. The protocols outlined below are essential for researchers studying vascular physiology, pathophysiology, and the effects of novel therapeutic agents on vascular tone.
Mechanism of Action: U-46619 Signaling Pathway
U-46619 induces vasoconstriction by activating thromboxane A₂ (TP) receptors on vascular smooth muscle cells (VSMCs).[1][2] This activation initiates a cascade of intracellular signaling events that ultimately lead to smooth muscle contraction. The primary pathway involves the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3][4] IP₃ triggers the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] An alternative pathway involves the G₁₂/₁₃ protein, which activates the RhoA/Rho-kinase (ROCK) pathway, leading to the inhibition of myosin light chain phosphatase and an increase in the calcium sensitivity of the contractile machinery.[3][5]
The following diagram illustrates the signaling cascade initiated by U-46619.
Experimental Protocols
Wire Myography Protocol for U-46619-Induced Vasoconstriction
This protocol details the measurement of isometric contraction of small arteries in response to U-46619 using a wire myograph system.
Materials:
-
Isolated Arteries: Mesenteric, coronary, renal, or other resistance arteries.
-
Physiological Saline Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 119, KCl 4.7, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, CaCl₂ 2.5, glucose 11.1).
-
U-46619 Stock Solution: Prepare a high-concentration stock in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions in PSS.
-
Potassium Chloride (KCl) Solution: High concentration (e.g., 60-80 mM) for vessel viability testing.
-
Wire Myograph System: (e.g., DMT, Hugo Sachs Elektronik)
-
Dissection Tools: Fine scissors, forceps.
-
Carbogen Gas: 95% O₂ / 5% CO₂.
Procedure:
-
Tissue Dissection and Mounting:
-
Isolate the desired artery and place it in ice-cold PSS.[6]
-
Under a dissecting microscope, carefully clean the artery of surrounding adipose and connective tissue.[6]
-
Cut the artery into 2 mm segments.[6]
-
Mount each arterial ring on two fine wires (typically 40 µm) in the jaws of the wire myograph chamber.[7][8]
-
-
Equilibration and Normalization:
-
Fill the myograph chambers with PSS and bubble with carbogen gas at 37°C.[6][9]
-
Allow the mounted vessels to equilibrate for at least 30-60 minutes.[9]
-
Perform a normalization procedure to determine the optimal resting tension for the vessel. This typically involves stepwise stretching of the vessel and calculating the tension that corresponds to a physiological transmural pressure.
-
-
Vessel Viability Check:
-
Contract the vessels with a high-KCl solution to ensure their viability and contractile capacity.
-
Wash the vessels with PSS and allow them to return to baseline tension.[7]
-
-
Endothelial Integrity Check (Optional):
-
Pre-constrict the vessels with an agonist such as phenylephrine or U-46619.
-
Once a stable contraction is achieved, add an endothelium-dependent vasodilator (e.g., acetylcholine or bradykinin). A relaxation of >80% typically indicates intact endothelium.
-
For studies on direct smooth muscle effects, the endothelium can be mechanically removed. Successful removal is confirmed by the absence of relaxation to the vasodilator.[9]
-
-
Cumulative Concentration-Response Curve to U-46619:
-
After the vessels have returned to baseline, add U-46619 to the bath in a cumulative manner, increasing the concentration in half-log increments.[9]
-
Allow the contraction to reach a stable plateau at each concentration before adding the next.
-
Record the isometric tension continuously.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by high KCl.
-
Plot the concentration-response curve and calculate the EC₅₀ (the concentration of U-46619 that produces 50% of the maximal response) and the Emax (maximal contraction).
-
The following diagram outlines the experimental workflow for wire myography.
Data Presentation
The following tables summarize quantitative data for U-46619-induced vasoconstriction from various studies.
Table 1: EC₅₀ Values of U-46619 in Different Arteries
| Artery Type | Species | EC₅₀ (M) | Reference |
| General | - | 3.5 x 10⁻⁸ | [2] |
| Human Subcutaneous Resistance Arteries | Human | 1.6 x 10⁻⁸ | [7] |
| Rat Aortic Rings | Rat | 2.8 x 10⁻⁸ | [10] |
| Platelet Shape Change | Human | 3.5 x 10⁻⁸ | [11] |
| Platelet Aggregation | Human | 1.31 x 10⁻⁶ | [11] |
Table 2: Effect of Inhibitors on U-46619-Induced Vasoconstriction
| Inhibitor | Target | Effect on U-46619 Response | Reference |
| GR32191 | TP Receptor Antagonist | Complete Abolition | [12][13] |
| Nifedipine | L-type Ca²⁺ Channel Blocker | Inhibition | [12][13] |
| SKF96356 | Store-Operated Ca²⁺ Channel Blocker | Inhibition | [12] |
| 2-APB | IP₃ Receptor Antagonist / SOCE Blocker | Inhibition | [12][13] |
| U73122 | Phospholipase C Inhibitor | Inhibition | [12][13] |
| Y-27632 | Rho-kinase Inhibitor | Inhibition | [5][12][13] |
| Chelerythrine | Pan-PKC Inhibitor | Inhibition | [12][13] |
| Rottlerin | PKCδ Inhibitor | Inhibition | [12][13] |
Conclusion
Wire myography is a robust and widely used technique to assess U-46619-induced vasoconstriction. By following the detailed protocols and understanding the underlying signaling pathways presented in these application notes, researchers can obtain reliable and reproducible data. This information is crucial for advancing our understanding of vascular pharmacology and for the development of new cardiovascular drugs.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 3. Frontiers | Thromboxane-induced contractile response of mesenteric arterioles is diminished in the older rats and the older hypertensive rats [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. reprocell.com [reprocell.com]
- 8. dmt.dk [dmt.dk]
- 9. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of TP Receptor Antagonists Using U-46619
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thromboxane A2 (TXA2) receptor, also known as the prostanoid TP receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathophysiological processes. Activation of the TP receptor by its endogenous ligand, TXA2, or synthetic analogs, triggers signaling cascades that are implicated in thrombosis, vasoconstriction, and bronchoconstriction. Consequently, the TP receptor has emerged as a significant therapeutic target for a range of cardiovascular and respiratory diseases.
U-46619 is a stable, potent, and selective synthetic analog of the prostaglandin endoperoxide PGH2, which functions as a thromboxane A2 (TP) receptor agonist.[1][2] Its stability and potent agonistic activity make it an invaluable pharmacological tool for probing the function of the TP receptor and for the development of novel TP receptor antagonists. High-throughput screening (HTS) assays utilizing U-46619 are instrumental in the efficient identification and characterization of new chemical entities with the potential to modulate TP receptor activity.
These application notes provide a comprehensive overview and detailed protocols for employing U-46619 in HTS campaigns to discover and characterize TP receptor antagonists.
TP Receptor Signaling Pathway
The TP receptor primarily couples to the Gq family of G proteins.[3] Upon agonist binding, such as with U-46619, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[3][4] Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3] The subsequent increase in intracellular calcium concentration is a hallmark of TP receptor activation and serves as a robust and measurable signal in HTS assays.
Data Presentation: Potency of U-46619 and IC50 Values of TP Receptor Antagonists
The following tables summarize the potency of U-46619 in various assays and the inhibitory concentration (IC50) values for several known TP receptor antagonists determined in the presence of U-46619.
Table 1: Potency of U-46619 (TP Receptor Agonist)
| Parameter | Value (nM) | Assay System | Reference |
| EC50 | 35 | Not specified | [2] |
| EC50 | 6.9 | Small airway bronchoconstriction (rat) | [5] |
| EC50 | 66 | Large airway bronchoconstriction (rat) | [5] |
Table 2: IC50 Values of Selected TP Receptor Antagonists
| Antagonist | IC50 (nM) | Assay System (Agonist: U-46619) | Reference |
| Daltroban | 77 | Human platelet aggregation | [6] |
| Ifetroban | 21 | Platelet aggregation | [7] |
| Ramatroban | 30 | TP receptor binding assay | [8] |
| SQ 29,548 | < 10 | Human platelet aggregation | [6] |
High-Throughput Screening Workflow for TP Receptor Antagonists
A typical HTS campaign to identify novel TP receptor antagonists involves a multi-step process, beginning with a primary screen of a large compound library, followed by confirmatory and secondary assays to validate hits and eliminate false positives.
Experimental Protocols
Protocol 1: High-Throughput Calcium Mobilization Assay for TP Receptor Antagonists
This protocol describes a cell-based, no-wash calcium mobilization assay using a fluorescent calcium indicator, such as Fluo-4, to screen for antagonists of the TP receptor. The assay is performed in a 384-well plate format, suitable for HTS.
Materials:
-
Cell Line: A stable cell line expressing the human TP receptor (e.g., HEK293 or CHO cells).
-
U-46619: TP receptor agonist (Tocris Bioscience, or equivalent).
-
Test Compounds: Compound library for screening.
-
Fluo-4 NW Calcium Assay Kit: (Thermo Fisher Scientific, or equivalent).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid: (Included in some assay kits or purchased separately).
-
384-well black-walled, clear-bottom microplates: (Corning, or equivalent).
-
Fluorescence Imaging Plate Reader (FLIPR): Or a similar instrument capable of kinetic fluorescence measurements with liquid handling.
Procedure:
-
Cell Plating:
-
Culture the TP receptor-expressing cells to ~80-90% confluency.
-
Harvest the cells and resuspend in culture medium at the desired density.
-
Dispense the cell suspension into the 384-well microplates (e.g., 10,000 to 20,000 cells per well in 25 µL).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's instructions, typically by adding the dye concentrate and probenecid to the assay buffer.
-
Add an equal volume (e.g., 25 µL) of the dye-loading solution to each well of the cell plate.
-
Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.
-
-
Compound Addition (Antagonist Screening):
-
Prepare a compound plate with the test compounds diluted to the desired screening concentration (e.g., 2x final concentration) in assay buffer. Include appropriate controls (e.g., vehicle and a known TP receptor antagonist).
-
Using the FLIPR or another liquid handler, add the test compounds (e.g., 12.5 µL) to the cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow for compound interaction with the receptor.
-
-
Agonist Addition and Signal Detection:
-
Prepare a solution of U-46619 in assay buffer at a concentration that will elicit a submaximal response (e.g., EC80) after addition to the wells.
-
Place the cell plate into the FLIPR instrument.
-
Initiate the kinetic read, measuring baseline fluorescence for a few seconds.
-
The instrument will then add the U-46619 solution to all wells.
-
Continue to record the fluorescence signal for a period sufficient to capture the peak calcium response (e.g., 60-180 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
The percentage of inhibition for each test compound is calculated relative to the vehicle and positive controls.
-
Hits are typically defined as compounds that inhibit the U-46619-induced calcium signal by a certain threshold (e.g., >50%).
-
Protocol 2: Hit Confirmation and IC50 Determination
This protocol is for confirming the activity of hits identified in the primary screen and determining their potency (IC50).
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the hit compounds in assay buffer. A typical 8-point dilution series is recommended.
-
-
Assay Performance:
-
Follow the same procedure as the primary screening assay (Protocol 1).
-
Add the serially diluted compounds to the dye-loaded cells and incubate.
-
Stimulate the cells with U-46619 (at EC80 concentration) and record the calcium response.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
-
Protocol 3: Counterscreening for Off-Target Effects
Counterscreening is essential to eliminate false positives that may act on components of the signaling pathway downstream of the TP receptor or interfere with the assay technology itself.
Procedure:
-
Counterscreening against a Different GPCR:
-
Utilize a cell line expressing an unrelated Gq-coupled GPCR.
-
Perform the calcium mobilization assay as described above, using the specific agonist for the counterscreening receptor.
-
Test the confirmed hits for their ability to inhibit the response of this unrelated receptor. Compounds that are active in both assays are likely acting on a common downstream signaling component and should be deprioritized.
-
-
Assay Interference Counterscreen:
-
Assess the intrinsic fluorescence of the hit compounds at the excitation and emission wavelengths of the calcium dye.
-
Test for compounds that quench the fluorescence signal in a cell-free system.
-
By following these detailed protocols and utilizing the provided information, researchers can effectively employ U-46619 in high-throughput screening campaigns to identify and characterize novel and potent TP receptor antagonists for further drug development.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, daltroban (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ifetroban sodium | TP antagonist | Probechem Biochemicals [probechem.com]
- 8. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing desensitization of thromboxane A2 receptors in experiments.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thromboxane A2 (TXA2) receptors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage TXA2 receptor desensitization in your experiments, ensuring the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is thromboxane A2 (TXA2) receptor desensitization?
A1: TXA2 receptor desensitization is a process where the receptor's response to its agonist (like TXA2 or its mimetics, e.g., U46619) diminishes over time with prolonged or repeated exposure.[1][2] This can manifest as a reduced ability of the receptor to activate downstream signaling pathways, such as intracellular calcium mobilization or platelet aggregation.[3][4] The process involves several mechanisms, including receptor phosphorylation, uncoupling from G-proteins, and internalization.[3][5]
Q2: What are the main mechanisms of TXA2 receptor desensitization?
A2: The primary mechanisms of desensitization differ between the two main isoforms of the TXA2 receptor, TPα and TPβ.
-
TPα Isoform: Desensitization of TPα is largely independent of G protein-coupled receptor kinases (GRKs). Instead, it is primarily mediated by protein kinase C (PKC) and protein kinase G (PKG).[6] Agonist stimulation leads to PKC-mediated phosphorylation at Serine 145, causing partial and transient desensitization. More profound and sustained desensitization occurs through PKG and PKC phosphorylation at Serine 331 and Threonine 337 within its unique C-terminal tail.[7]
-
TPβ Isoform: In contrast, TPβ desensitization is predominantly driven by GRK2/3-dependent phosphorylation, with a smaller contribution from PKC.[8] Following phosphorylation, β-arrestin proteins are recruited to the receptor, which sterically hinders G-protein coupling and promotes receptor internalization.[4]
Q3: How quickly does TXA2 receptor desensitization occur?
A3: Desensitization of TXA2 receptors is a rapid process. Exposure of platelets to TXA2 receptor agonists can lead to a significant decrease in functional responses within minutes, with a reported half-time of 2-3 minutes for the initial uncoupling from G-proteins.[3]
Q4: What is the difference between homologous and heterologous desensitization?
A4:
-
Homologous desensitization is agonist-specific, meaning that stimulation of the TXA2 receptor by its own agonist leads to the desensitization of only the TXA2 receptor.[4][5] This is often mediated by GRKs that preferentially phosphorylate the activated form of the receptor.[4]
-
Heterologous desensitization occurs when the activation of one type of receptor leads to the desensitization of another. For GPCRs, this is often mediated by second messenger-dependent kinases like PKA and PKC.[2]
Q5: Can TXA2 receptor desensitization be reversed?
A5: Yes, desensitization can be a transient process. Once the agonist is removed, receptors can be dephosphorylated by phosphatases and recycled back to the cell surface, restoring their responsiveness. This process is known as resensitization.[1] However, prolonged agonist exposure can lead to receptor downregulation, where receptors are targeted for degradation in lysosomes, a longer-lasting form of desensitization.[2][5]
Troubleshooting Guides
Problem 1: Diminishing or inconsistent responses to repeated agonist stimulation in functional assays (e.g., platelet aggregation, calcium flux).
| Possible Cause | Suggested Solution |
| Homologous Receptor Desensitization | - Reduce Agonist Incubation Time: Minimize the duration of agonist exposure to the shortest time necessary to elicit a robust response. - Optimize Agonist Concentration: Use the lowest effective concentration of the agonist to avoid excessive receptor activation and subsequent desensitization. - Incorporate Wash Steps: If the experimental design allows, include wash steps between agonist additions to allow for receptor resensitization. |
| Receptor Internalization (Downregulation) | - Use Kinase Inhibitors: Pre-incubate cells with inhibitors of kinases involved in desensitization. For TPβ, consider GRK2/3 inhibitors. For TPα, PKC inhibitors may be more effective. Refer to the tables below for specific inhibitors and concentrations. |
| Cell Culture Conditions | - Maintain Consistent Passage Number: Use cells within a narrow and consistent passage number range, as receptor expression levels can change with prolonged culturing.[1] - Serum Starvation: For cell lines, serum-starve the cells for a defined period before the experiment to reduce basal receptor activation. |
Problem 2: High background or low specific binding in radioligand binding assays.
| Possible Cause | Suggested Solution |
| Inappropriate Radioligand Concentration | - Optimize Radioligand Concentration: Use a radioligand concentration at or below the Kd for competition assays to ensure sensitive detection of competitor binding.[9] For saturation binding, use a range from 0.1x to 10x the Kd.[9] |
| Insufficient Washing | - Optimize Wash Steps: Increase the number and/or volume of washes with ice-cold buffer to effectively remove unbound radioligand.[10] |
| High Nonspecific Binding | - Choose an Appropriate Competitor: Use a structurally different, high-affinity unlabeled ligand at a concentration 100-1000 times the Ki of the radioligand to define nonspecific binding.[9] - Reduce Membrane/Cell Concentration: Titrate the amount of membrane preparation or number of cells to ensure that less than 10% of the total added radioligand is bound.[9] |
| Radioligand Degradation | - Assess Radioligand Stability: Ensure the radioligand is not being degraded during the incubation. Store and handle it according to the manufacturer's instructions. |
Quantitative Data Summary
Table 1: Pharmacological Inhibitors for Preventing TXA2 Receptor Desensitization
| Inhibitor | Target Kinase | Isoform Specificity | Reported IC50 | Typical Cellular Concentration |
| CMPD101 | GRK2/3 | GRK2/3 selective | GRK2: 18-54 nM, GRK3: 5.4-32 nM[11][12] | 1-10 µM[13] |
| GSK180736A | GRK2 | GRK2 selective | 0.77 µM[11] | 1-10 µM |
| Enzastaurin (LY317615) | PKCβ | PKCβ selective | 6 nM[14] | 5-30 µM[15] |
| Gö6976 | Conventional PKCs | PKCα, β | PKCα: 2.3 nM, PKCβI: 6.2 nM[16] | 100-500 nM[16] |
| GF109203X (Bisindolylmaleimide I) | Pan-PKC | Broad PKC inhibitor | PKCα: 20 nM, PKCβI: 17 nM, PKCβII: 16 nM, PKCγ: 20 nM[17] | 5 µM[18] |
Table 2: Time Course of TXA2 Receptor Desensitization
| Receptor Isoform | Agonist | Experimental System | Time to Significant Desensitization | Reference |
| TP (unspecified) | U46619 (1.4 µM) | Human Platelets | Half-time of 2-3 minutes | [3] |
| TPα | U46619 (1 µM) | HEK293 cells | Rapid, within 4 minutes | [8] |
| TPβ | U46619 (1 µM) | HEK293 cells | Rapid, within 4 minutes | [8] |
Experimental Protocols
Protocol 1: Assessing Agonist-Induced Receptor Desensitization using Calcium Flux Assay
This protocol allows for the functional assessment of receptor desensitization by measuring the cellular response to repeated agonist stimulation.
Materials:
-
Cells expressing the TXA2 receptor (e.g., HEK293-TPα or HEK293-TPβ).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Balanced salt solution (e.g., HBSS).
-
TXA2 receptor agonist (e.g., U46619).
-
Kinase inhibitors (optional, for mechanism investigation).
-
Fluorescence plate reader or microscope capable of ratiometric calcium imaging.
Procedure:
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Incubate cells with the calcium indicator dye according to the manufacturer's instructions (e.g., 5 µM Fura-2 AM for 30-60 minutes at 37°C).
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) for 1-2 minutes.
-
Primary Agonist Stimulation: Add the TXA2 agonist (e.g., 1 µM U46619) and record the peak calcium response.[8]
-
Wash and Recovery: Gently wash the cells three times with HBSS to remove the agonist. Allow the cells to recover for a defined period (e.g., 15 minutes).[8]
-
Secondary Agonist Stimulation: Re-stimulate the cells with the same concentration of the agonist and record the peak calcium response.
-
Data Analysis: Compare the peak response of the secondary stimulation to the primary stimulation. A reduced secondary response indicates desensitization.
Protocol 2: Quantifying Receptor Internalization using Radioligand Binding Assay
This protocol measures the loss of cell surface receptors following agonist treatment.
Materials:
-
Cells expressing the TXA2 receptor.
-
Radiolabeled TXA2 receptor antagonist (e.g., [3H]-SQ 29,548).
-
Unlabeled TXA2 receptor agonist (e.g., U46619) for inducing internalization.
-
Unlabeled, high-affinity antagonist for determining non-specific binding.
-
Binding buffer.
-
Wash buffer (ice-cold).
-
Scintillation counter and vials.
Procedure:
-
Cell Treatment: Treat cells with the TXA2 agonist (e.g., 1 µM U46619) or vehicle for a specified time (e.g., 30 minutes) at 37°C to induce internalization.
-
Washing: Place the plates on ice and wash the cells three times with ice-cold wash buffer to stop internalization and remove the agonist.
-
Radioligand Incubation: Incubate the cells with a saturating concentration of the radiolabeled antagonist in binding buffer on ice for a time sufficient to reach equilibrium (to prevent further internalization). Include wells with an excess of unlabeled antagonist to determine non-specific binding.
-
Washing: Aspirate the binding buffer and wash the cells rapidly three times with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Compare the specific binding in agonist-treated cells to vehicle-treated cells to determine the percentage of receptor internalization.
Visualizations
Caption: Signaling pathway for TPα receptor desensitization.
Caption: Workflow of TPβ receptor desensitization and internalization.
Caption: Troubleshooting logic for diminished agonist response.
References
- 1. Video: GPCR Desensitization [jove.com]
- 2. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 6. Frontiers | Thromboxane-induced contractile response of mesenteric arterioles is diminished in the older rats and the older hypertensive rats [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Homologous desensitization of signalling by the alpha (α) isoform of the human thromboxane A2 receptor: A specific role for nitric oxide signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials [mdpi.com]
- 15. Protein kinase C-beta inhibition induces apoptosis and inhibits cell cycle progression in AIDS-related Non-Hodgkin lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleck.co.jp [selleck.co.jp]
- 18. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]
U-46619 stability and degradation in experimental solutions.
Welcome to the technical support center for U-46619. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of U-46619 in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage, preparation, and use of U-46619 solutions.
Question 1: My U-46619 solution appears to have lost activity. What are the possible causes?
Answer: Loss of U-46619 activity is most commonly due to degradation in aqueous solutions. Several factors can contribute to this:
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Improper Storage of Stock Solutions: U-46619 is stable for extended periods when stored correctly. Stock solutions in organic solvents such as methyl acetate, ethanol, or DMSO should be stored at -20°C for long-term storage (months to over two years) or at -80°C for up to 6 months.[1][2] Frequent freeze-thaw cycles should be avoided by preparing aliquots.
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Instability in Aqueous Buffers: U-46619 is sparingly soluble and unstable in aqueous buffers.[2] It is strongly recommended to prepare aqueous working solutions fresh on the day of the experiment and not to store them for more than one day.[2]
-
pH of the Aqueous Solution: While specific degradation kinetics at different pH values are not extensively published for U-46619, prostaglandin-like structures can be susceptible to hydrolysis under acidic or alkaline conditions. It is advisable to prepare working solutions in a buffer with a pH close to physiological conditions (e.g., PBS pH 7.2) immediately before use.
-
Temperature: Elevated temperatures will accelerate the degradation of U-46619 in aqueous solutions. Keep working solutions on ice if the experiment allows and avoid heating.
Question 2: I am observing inconsistent results between experiments. How can I improve reproducibility?
Answer: Inconsistent results are often linked to the variable potency of your U-46619 working solution. To improve reproducibility:
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Standardize Solution Preparation: Always prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid using leftover aqueous solutions from previous experiments.
-
Use High-Quality Solvents: Ensure that the organic solvents used for stock solutions are anhydrous and of high purity.
-
Precise Aliquoting: When preparing stock solutions, aliquot small volumes into separate vials to minimize the number of freeze-thaw cycles for the main stock.
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Solvent Evaporation Technique: When changing the solvent from the supplied methyl acetate, evaporate the solvent under a gentle stream of inert gas (like nitrogen) and immediately reconstitute in the desired solvent to prevent degradation of the dried compound.[2]
-
Control for Solvent Effects: If using organic solvents to prepare stock solutions, ensure the final concentration of the solvent in your experimental system is minimal and consistent across all conditions, including vehicle controls.
Question 3: What is the best way to prepare a working solution of U-46619 in an aqueous buffer?
Answer: Due to its limited solubility and stability in aqueous media, a specific procedure is recommended:
-
Start with a stock solution of U-46619 in an organic solvent like methyl acetate, ethanol, or DMSO at a high concentration (e.g., 10 mg/mL).
-
For maximum solubility in aqueous buffers, dilute the organic stock solution with the aqueous buffer of your choice (e.g., PBS pH 7.2).[2]
-
Prepare the working solution immediately before use. The solubility of U-46619 in PBS (pH 7.2) is approximately 1 mg/mL.[2]
-
If the required concentration is high, vortexing or brief sonication may be necessary to ensure complete dissolution.
-
Do not store the aqueous working solution. Any unused portion should be discarded.
Quantitative Data Summary
While specific kinetic data on U-46619 degradation in various experimental solutions is limited in published literature, the following tables summarize the available information on its stability and solubility.
Table 1: Recommended Storage Conditions for U-46619 Stock Solutions
| Solvent | Storage Temperature | Recommended Duration |
| Methyl Acetate | -20°C | ≥ 2 years[2] |
| DMSO, Ethanol, Dimethyl Formamide | -20°C | 1 month[1] |
| DMSO, Ethanol, Dimethyl Formamide | -80°C | 6 months[1] |
Table 2: Solubility of U-46619
| Solvent | Approximate Solubility |
| Ethanol | ~100 mg/mL[2] |
| DMSO | ~100 mg/mL[2] |
| Dimethyl Formamide | ~100 mg/mL[2] |
| PBS (pH 7.2) | ~1 mg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of U-46619 Stock Solution
Objective: To prepare a stable, concentrated stock solution of U-46619 for long-term storage.
Materials:
-
U-46619 (as supplied, often in methyl acetate)
-
Anhydrous ethanol or DMSO
-
Inert gas (e.g., nitrogen)
-
Cryovials or other appropriate storage tubes
Procedure:
-
If U-46619 is supplied in methyl acetate, this can be used directly as the stock solution.
-
To change the solvent, place the vial in a fume hood and evaporate the methyl acetate under a gentle stream of nitrogen gas.
-
Immediately add the desired volume of anhydrous ethanol or DMSO to the dried U-46619 to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for a U-46619 Stability Study using HPLC
Objective: To assess the stability of U-46619 in a specific aqueous buffer over time.
Materials:
-
U-46619 stock solution
-
Experimental aqueous buffer (e.g., PBS, TRIS at a specific pH)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile phase (e.g., acetonitrile and water with a modifier like trifluoroacetic acid, to be optimized)
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a working solution of U-46619 in the experimental buffer at a known concentration (e.g., 100 µg/mL).
-
Immediately inject an aliquot of the freshly prepared solution into the HPLC system to obtain the initial concentration (T=0).
-
Store the remaining solution under the desired experimental conditions (e.g., specific temperature and light conditions).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Monitor the chromatograms for a decrease in the peak area of the parent U-46619 peak and the appearance of any new peaks, which would indicate degradation products.
-
Calculate the percentage of U-46619 remaining at each time point relative to the initial concentration.
-
Plot the percentage of U-46619 remaining versus time to determine the degradation rate.
Visualizations
The following diagrams illustrate key pathways and workflows related to U-46619.
Caption: U-46619 signaling pathway via the TP receptor.
Caption: Recommended experimental workflow for using U-46619.
Caption: Troubleshooting flowchart for U-46619 experiments.
References
Technical Support Center: U-46619 & Smooth Muscle Contraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in smooth muscle response to the thromboxane A2 mimetic, U-46619.
Frequently Asked Questions (FAQs)
Q1: What is U-46619 and how does it induce smooth muscle contraction?
U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2.[1] It acts as a potent agonist for the thromboxane A2 (TP) receptor.[1] Upon binding to the TP receptor on smooth muscle cells, it initiates a signaling cascade that leads to contraction. This pathway primarily involves the activation of Gq and G13 proteins, which in turn activates phospholipase C (PLC) and Rho-kinase (ROCK) respectively.[2][3] Activation of PLC leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[2] The increase in intracellular calcium, along with the activation of the Rho-kinase pathway which sensitizes the contractile machinery to calcium, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[4][5]
Q2: Why am I observing inconsistent concentration-response curves to U-46619?
Variability in concentration-response curves is a common issue and can arise from several factors:
-
Tissue Preparation: The health and handling of the smooth muscle tissue are critical. Damage to the tissue during dissection or mounting can lead to a diminished or inconsistent response.
-
Endothelium Integrity: The presence or absence of the endothelium significantly impacts the response. The endothelium releases vasodilators like nitric oxide (NO) that can counteract the contractile effect of U-46619.[6] Removal of the endothelium typically increases the sensitivity and maximal response to U-46619.[6]
-
Receptor Desensitization: Prolonged exposure to U-46619 or repeated stimulations without adequate washout periods can lead to receptor desensitization and a reduced response.
-
Experimental Conditions: Factors such as buffer composition, pH, temperature, and oxygenation must be strictly controlled.
Q3: Can the source of the smooth muscle tissue affect the response to U-46619?
Yes, the type and origin of the smooth muscle tissue can significantly influence the contractile response. U-46619 is a potent agonist in various vascular smooth muscles like guinea-pig lung strip, dog saphenous vein, and rat and rabbit aortae.[7][8] However, it is less effective or inactive in other smooth muscles such as the guinea-pig ileum and cat trachea.[7][8] The density and subtype of TP receptors can vary between different tissues and species, leading to different sensitivities and maximal responses.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with U-46619.
Problem 1: No contractile response or a very weak response to U-46619.
| Possible Cause | Troubleshooting Step |
| Tissue Viability | Ensure the tissue was properly dissected and stored in appropriate physiological saline solution. Test the viability of the tissue with a standard contracting agent like potassium chloride (KCl) before applying U-46619. A robust contraction to KCl indicates the tissue is healthy.[4] |
| Incorrect U-46619 Concentration | Verify the calculations and dilution of your U-46619 stock solution. Prepare fresh dilutions for each experiment. |
| TP Receptor Antagonist Presence | Ensure that no TP receptor antagonists (e.g., SQ-29548) are present in your experimental setup, as they will block the U-46619-induced contraction.[4] |
| Inappropriate Tissue Type | Confirm from literature that the smooth muscle preparation you are using is responsive to U-46619.[7][8] |
Problem 2: High variability between different tissue preparations.
| Possible Cause | Troubleshooting Step |
| Inconsistent Tissue Dissection | Standardize your dissection technique to minimize physical damage and stretching of the muscle fibers. |
| Variable Endothelium Integrity | Decide whether to work with endothelium-intact or endothelium-denuded preparations and be consistent. For endothelium-denuded preparations, mechanically remove the endothelium and verify its absence with a test for acetylcholine-induced relaxation in a pre-contracted vessel. |
| Differences in Animal Subjects | Age, sex, and health status of the animals from which the tissue is sourced can contribute to variability.[9] Use animals of the same age and sex and control for any underlying health conditions where possible. |
Problem 3: The contractile response fades over time despite the continued presence of U-46619.
| Possible Cause | Troubleshooting Step |
| Receptor Desensitization | This is a known phenomenon. To minimize its impact, use the lowest effective concentration of U-46619 and allow for sufficient washout and equilibration time between drug applications. |
| Tissue Fatigue | The tissue may be fatiguing. Ensure proper oxygenation and nutrient supply in the organ bath. Check the viability of the tissue with KCl at the end of the experiment. |
Signaling Pathways and Experimental Workflow
U-46619 Signaling Pathway in Smooth Muscle Contraction
Caption: Signaling cascade of U-46619-induced smooth muscle contraction.
Experimental Workflow for Troubleshooting Variability
Caption: A logical workflow for troubleshooting U-46619 response variability.
Quantitative Data Summary
The following table summarizes the effective concentrations (EC50) of U-46619 in various smooth muscle preparations. Note that these values can vary depending on the specific experimental conditions.
| Tissue Preparation | Species | EC50 (nM) | Reference |
| Trabecular Smooth Muscle | Human | 8.3 ± 2.8 | [10] |
| Penile Resistance Arteries | Human | 6.2 ± 2.2 | [10] |
| Aorta | Rat | ~50 | [4] |
| Aorta | Pig | KD: 42-68 | [11] |
Experimental Protocols
Protocol 1: Isometric Tension Measurement in Isolated Aortic Rings
This protocol is a general guideline for measuring U-46619-induced contraction in isolated aortic rings from rats.
-
Tissue Preparation:
-
Humanely euthanize the rat according to approved institutional protocols.
-
Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit (K-H) buffer.
-
Under a dissecting microscope, remove adhering fat and connective tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
(Optional) For endothelium-denuded rings, gently rub the luminal surface with a fine wire or forceps.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing K-H buffer at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the K-H buffer every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with 60-80 mM KCl to assess their viability.
-
After washout and return to baseline, for endothelium-intact rings, pre-contract with a submaximal concentration of phenylephrine and then add acetylcholine to induce relaxation, confirming endothelium integrity.
-
-
Concentration-Response Curve Generation:
-
After a washout and re-equilibration period, add U-46619 cumulatively to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M).
-
Allow the contraction to reach a stable plateau at each concentration before adding the next.
-
Record the developed tension at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Protocol 2: Investigating Signaling Pathways with Inhibitors
This protocol describes how to use pharmacological inhibitors to probe the signaling pathways involved in the U-46619 response.
-
Follow steps 1 and 2 from Protocol 1.
-
After the equilibration period, pre-incubate the tissue with a specific inhibitor for a predetermined time (e.g., 20-30 minutes) before generating the U-46619 concentration-response curve.
-
Commonly used inhibitors include:
-
Generate a concentration-response curve for U-46619 in the presence of the inhibitor.
-
Compare the EC50 and maximal response to a control curve generated in the absence of the inhibitor to determine the role of the targeted pathway. Always include a vehicle control for the inhibitor.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Thromboxane-induced contractile response of mesenteric arterioles is diminished in the older rats and the older hypertensive rats [frontiersin.org]
- 10. Regulation of human penile smooth muscle tone byprostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of [3H]U46619 binding in pig aorta smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of U-46619 in cellular assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of U-46619 in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of U-46619?
U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] It is a potent and stable agonist for the thromboxane A2 (TP) receptor.[1][2] Its primary action is to potently stimulate TP receptor-mediated responses.[1]
Q2: Can U-46619 activate other receptors besides the TP receptor?
Yes, while U-46619 is highly potent at the TP receptor, it can exhibit cross-reactivity with other prostanoid receptors, especially at higher concentrations.[2][3] This is a critical consideration in experimental design to avoid misinterpretation of results.
Q3: What are the known off-target receptors for U-46619?
U-46619 has been shown to act as a full agonist at several other prostanoid receptors, including the FP, EP4, DP1, DP2, EP1, EP2, EP3, and IP receptors, although with lower affinity compared to the TP receptor.[2]
Troubleshooting Guide
Issue 1: I am observing an unexpected cellular response that doesn't align with canonical TP receptor signaling.
-
Possible Cause: This could be due to an off-target effect of U-46619 on other prostanoid receptors expressed in your cellular model.
-
Troubleshooting Steps:
-
Confirm TP Receptor Expression: Verify the expression of the TP receptor in your cell line at the mRNA and protein level (e.g., via RT-qPCR, Western blot, or flow cytometry).
-
Titrate U-46619 Concentration: Perform a dose-response curve to determine the lowest effective concentration of U-46619 that elicits your desired on-target effect. Using excessively high concentrations increases the likelihood of engaging off-target receptors. The EC50 for TP receptor-mediated effects like platelet shape change is in the nanomolar range (e.g., 35 nM).[4][5]
-
Use a TP Receptor-Specific Antagonist: Pre-treat your cells with a selective TP receptor antagonist, such as SQ-29548, before stimulating with U-46619.[4] If the unexpected response persists in the presence of the antagonist, it is likely an off-target effect.
-
Profile Prostanoid Receptor Expression: If possible, characterize the expression profile of other prostanoid receptors (e.g., EP, FP, DP, IP) in your cell model to identify potential off-target candidates.
-
Issue 2: My results with U-46619 are inconsistent across different experimental batches.
-
Possible Cause: In addition to standard experimental variability, inconsistencies could arise from differences in the expression levels of on-target or off-target receptors between cell passages or batches.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell culture conditions, including passage number and confluency, as receptor expression can vary.
-
Perform Regular Quality Control: Periodically verify the expression of the TP receptor in your cell line.
-
Aliquot U-46619 Stock Solutions: Prepare single-use aliquots of your U-46619 stock solution to avoid repeated freeze-thaw cycles that could affect its potency.
-
Quantitative Data: U-46619 Receptor Binding Affinities
The following table summarizes the binding affinities (pKi) of U-46619 for various human (Hs), rat (Rn), and mouse (Mm) prostanoid receptors. A higher pKi value indicates a higher binding affinity.
| Receptor | Species | Action | pKi Value | Reference |
| TP receptor | Hs | Full agonist | 7.5 | [2] |
| TP receptor | Mm | Full agonist | 7.2 | [2] |
| FP receptor | Hs | Full agonist | 6.6 | [2] |
| FP receptor | Mm | Full agonist | 6.0 | [2] |
| EP4 receptor | Hs | Full agonist | 5.7 | [2] |
| EP4 receptor | Rn | Full agonist | 5.6 | [2] |
| DP1 receptor | Hs | Full agonist | 5.4 - 5.9 | [2] |
| DP2 receptor | Hs | Full agonist | 5.5 | [2] |
| EP1 receptor | Rn | Full agonist | 5.2 | [2] |
| EP2 receptor | Rn | Full agonist | 5.1 | [2] |
| EP2 receptor | Hs | Full agonist | 4.9 | [2] |
| EP3 receptor | Hs | Full agonist | 4.9 | [2] |
| EP3 receptor | Rn | Full agonist | 4.8 | [2] |
| EP1 receptor | Hs | Full agonist | 4.5 | [2] |
| IP receptor | Hs | Full agonist | 4.2 | [2] |
Key Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects using a Selective Antagonist
-
Cell Seeding: Plate your cells at the desired density in a suitable multi-well plate and allow them to adhere overnight.
-
Antagonist Pre-treatment:
-
Prepare a working solution of a selective TP receptor antagonist (e.g., SQ-29548) in your assay buffer.
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the antagonist-containing buffer to the "antagonist" and "antagonist + U-46619" wells. Add assay buffer without the antagonist to the "vehicle" and "U-46619 only" wells.
-
Incubate for the recommended time for the antagonist to reach its target (e.g., 30-60 minutes).
-
-
U-46619 Stimulation:
-
Prepare a working solution of U-46619 at 2x the final desired concentration.
-
Add the U-46619 solution to the "U-46619 only" and "antagonist + U-46619" wells. Add vehicle to the "vehicle" and "antagonist" wells.
-
Incubate for the desired stimulation period.
-
-
Assay Readout: Perform your cellular assay to measure the response of interest (e.g., calcium mobilization, protein phosphorylation, gene expression).
-
Data Analysis: Compare the response in the "U-46619 only" wells to the "antagonist + U-46619" wells. A significant reduction in the response in the presence of the antagonist indicates an on-target effect. A persistent response suggests a potential off-target effect.
Visualizations
Caption: On-target signaling pathway of U-46619 via the TP receptor.
Caption: Troubleshooting workflow for unexpected U-46619 cellular responses.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. U46619 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
Improving reproducibility of U-46619-induced hypertension in rats.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving reproducible U-46619-induced hypertension in rat models.
Troubleshooting Guide
Researchers may encounter variability in the hypertensive response to U-46619. This guide outlines common issues, their potential causes, and recommended solutions to improve experimental reproducibility.
| Problem | Potential Cause | Solution |
| No or weak hypertensive response | 1. U-46619 Degradation: Solutions of U-46619 can be unstable.[1] | 1. Prepare fresh solutions of U-46619 for each experiment. If using a stock solution, ensure it has been stored properly at -20°C or -80°C and for not longer than 1-6 months, respectively.[2] Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| 2. Incorrect Animal Strain/Sex: There are documented differences in response between rat strains and sexes.[3][4][5] Male spontaneously hypertensive rats (SHR) show a significant increase in mean arterial blood pressure (MABP), while female SHRs may not respond.[3] | 2. Ensure the appropriate rat strain and sex are used for the intended experimental outcome. Be consistent with the choice of animal model throughout the study. | |
| 3. Anesthesia Effects: Certain anesthetics can cause vasodilation and hypotension, counteracting the hypertensive effect of U-46619.[6][7] For instance, chloralose-anesthetized rats have shown a depressor response to U-46619.[6][7] | 3. Use an anesthetic known to have minimal interference with blood pressure regulation, such as urethane or pentobarbitone.[8] Maintain a stable level of anesthesia throughout the experiment. | |
| 4. Tachyphylaxis/Receptor Desensitization: Repeated administration of U-46619 can lead to a diminished response.[9][10] | 4. If multiple doses are required, allow sufficient time between administrations for the system to return to baseline. Consider a continuous infusion model to maintain a steady level of hypertension. | |
| 5. Age of Rats: The vascular response to U-46619 can be diminished in older rats.[11] | 5. Use rats of a consistent and appropriate age for the study to ensure a reproducible response. | |
| Unexpected Hypotensive Response | 1. Anesthetic Agent: As mentioned, some anesthetics like chloralose can lead to a hypotensive effect of U-46619.[6][7] | 1. Switch to an alternative anesthetic such as urethane or pentobarbitone.[8] |
| 2. Release of Vasodilators: U-46619 can stimulate the release of vasodilatory prostaglandins or acetylcholine, which can counteract its vasoconstrictive effects.[6][7] | 2. This is an inherent pharmacological property. If this effect is confounding, consider pretreating with inhibitors of prostaglandin synthesis (e.g., indomethacin) or muscarinic receptors (e.g., atropine), but be aware this will alter the experimental conditions.[6][7] | |
| High Variability Between Animals | 1. Inconsistent Drug Administration: Improper intravenous injection technique can lead to variable dosing. | 1. Ensure consistent and accurate administration of U-46619, preferably through a catheterized vein for precise delivery. |
| 2. Animal Stress: Stress can significantly impact baseline blood pressure and cardiovascular responsiveness. | 2. Acclimatize animals to the laboratory environment and handling procedures to minimize stress before and during the experiment. | |
| 3. Unstable Body Temperature: Hypothermia, which can be induced by anesthesia, can affect cardiovascular function.[12] | 3. Monitor and maintain the rat's body temperature at a physiological level (around 37°C) throughout the experiment using a heating pad or lamp.[8] |
Frequently Asked Questions (FAQs)
Q1: What is U-46619 and how does it induce hypertension?
A1: U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent agonist of the thromboxane A2 (TP) receptor.[13] It induces hypertension primarily through vasoconstriction.[13] Upon binding to TP receptors on vascular smooth muscle cells, it activates G-proteins (mainly Gq and G13), leading to an increase in intracellular calcium and activation of the RhoA/Rho-kinase pathway, which ultimately results in smooth muscle contraction and an increase in blood pressure.[1][2]
Q2: What is the recommended dose and route of administration for U-46619 in rats?
A2: The effective dose of U-46619 can vary depending on the rat strain, sex, and anesthetic used. A commonly cited intravenous (i.v.) dose in male spontaneously hypertensive rats (SHR) is 5 µg/kg, which produces a significant increase in mean arterial blood pressure.[2][3] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare and store U-46619?
A3: U-46619 is typically supplied as a solution in methyl acetate or as a powder.[14] For in vivo experiments, the stock solution can be prepared in a solvent like ethanol or DMSO and then further diluted in a physiological buffer such as saline or PBS immediately before use.[14] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is crucial to prepare fresh working solutions for each experiment as aqueous solutions are unstable.[1]
Q4: What type of anesthesia is recommended for this procedure?
A4: The choice of anesthetic is critical. Urethane or pentobarbitone are often recommended for invasive blood pressure measurements in rats as they have relatively stable effects on the cardiovascular system.[8] Anesthetics like isoflurane can cause vasodilation and may blunt the hypertensive response to U-46619.
Q5: Are there sex-dependent differences in the response to U-46619?
A5: Yes, significant sex differences have been reported. Male rats, particularly SHRs, tend to show a more robust hypertensive response to U-46619 compared to females.[3][4][5] Researchers should consider and report the sex of the animals used in their studies.
Quantitative Data Summary
The following table summarizes quantitative data on the effects of U-46619 on blood pressure in rats from various studies.
| Rat Strain | Sex | Dose | Route of Administration | Anesthesia | Observed Effect on Mean Arterial Blood Pressure (MABP) | Reference |
| Spontaneously Hypertensive Rat (SHR) | Male | 5 µg/kg | Intravenous (i.v.) | Not specified | Significant increase observed 1 minute after administration. | [3] |
| Spontaneously Hypertensive Rat (SHR) | Female | 5 µg/kg | Intravenous (i.v.) | Not specified | No significant response. | [3] |
| Wistar | Not specified | Dose-dependent | Intravenous (i.v.) or Intra-arterial (i.a.) | Chloralose | Dose-dependent decrease in blood pressure. | [6][7] |
Detailed Experimental Protocol
This protocol provides a general methodology for inducing hypertension in rats using U-46619 and measuring the response via invasive blood pressure monitoring.
1. Animal Preparation:
-
Acclimatize adult male Wistar or Spontaneously Hypertensive Rats (SHR) to the housing facility for at least one week.
-
Fast the rats overnight with free access to water before the experiment.[8]
2. Anesthesia and Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., urethane 1.2 g/kg, i.p.).[8]
-
Ensure a stable plane of anesthesia by checking for the absence of pedal and corneal reflexes.
-
Place the rat on a heating pad to maintain body temperature at 37°C.[8]
-
Perform a tracheostomy to ensure a patent airway.[8]
-
Catheterize the carotid artery with a saline-filled catheter connected to a pressure transducer for continuous blood pressure monitoring.[8]
-
Catheterize the jugular or femoral vein for intravenous administration of U-46619.
3. U-46619 Preparation and Administration:
-
Prepare a fresh stock solution of U-46619 in an appropriate solvent (e.g., ethanol).
-
Dilute the stock solution to the desired final concentration in sterile saline immediately before use.
-
Administer the U-46619 solution as a bolus injection or a continuous infusion through the venous catheter.
4. Blood Pressure Monitoring and Data Acquisition:
-
Allow the animal's blood pressure to stabilize for at least 20-30 minutes after surgery before administering U-46619.[8]
-
Record baseline blood pressure, heart rate, and other relevant cardiovascular parameters.
-
Administer U-46619 and continuously record the hemodynamic changes.
-
Monitor the animal throughout the experiment for any signs of distress.
5. Euthanasia:
-
At the end of the experiment, euthanize the animal using an approved method (e.g., an overdose of anesthetic).[8]
Visualizations
Signaling Pathway of U-46619
Caption: U-46619 signaling pathway leading to vasoconstriction.
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. U 46619 induces different blood pressure effects in male and female spontaneously hypertensive rats (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gender differences in prostaglandin receptors of rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gender differences in prostaglandin receptors of rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validate User [academic.oup.com]
- 7. Thromboxane-mimetic U46619 causes depressor responses in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Thromboxane-induced contractile response of mesenteric arterioles is diminished in the older rats and the older hypertensive rats [frontiersin.org]
- 10. Desensitization of platelet thromboxane A2/prostaglandin H2 receptors by the mimetic U46619 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thromboxane-induced contractile response of mesenteric arterioles is diminished in the older rats and the older hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. U46619 - Wikipedia [en.wikipedia.org]
- 14. U-46619 [sigmaaldrich.com]
Technical Support Center: Managing U-46619-Induced Tachyphylaxis in Isolated Tissue Studies
Welcome to the technical support center for researchers utilizing the thromboxane A2 (TP) receptor agonist, U-46619, in isolated tissue studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage U-46619-induced tachyphylaxis, ensuring the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is U-46619 and why is it used in isolated tissue studies?
U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] It is a potent and selective agonist for the thromboxane A2 (TP) receptor.[2][3] Due to the extremely short half-life of the endogenous ligand, thromboxane A2, U-46619 is widely used in in vitro preparations to study the physiological and pathophysiological roles of TP receptor activation, such as smooth muscle contraction, platelet aggregation, and vasoconstriction.[1][3][4]
Q2: What is tachyphylaxis and why does it occur with U-46619?
Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug after repeated administration. In the context of U-46619, this means that successive applications of the agonist will produce progressively smaller responses in your isolated tissue preparation. This occurs due to the desensitization of the TP receptor, a common feature of G protein-coupled receptors (GPCRs). The primary mechanisms involve:
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Receptor Phosphorylation: Agonist binding triggers the phosphorylation of the intracellular domains of the TP receptor by G protein-coupled receptor kinases (GRKs) and protein kinase C (PKC).
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G Protein Uncoupling: Phosphorylation leads to the uncoupling of the receptor from its associated G proteins (primarily Gq), preventing downstream signaling.
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Receptor Internalization: Following phosphorylation, arrestin proteins bind to the receptor, promoting its internalization from the cell surface, thereby reducing the number of available receptors for U-46619 to act upon.
Q3: How can I recognize if my tissue preparation is experiencing tachyphylaxis?
The most common indicator of tachyphylaxis is a diminished contractile (or other measured) response to a concentration of U-46619 that previously elicited a robust response. When constructing a cumulative concentration-response curve, you may observe a rightward shift in the curve (increased EC50) and/or a decrease in the maximum response (Emax) upon a second exposure to U-46619 after a short washout period.
Q4: Is U-46619-induced tachyphylaxis reversible?
In many isolated tissue preparations, U-46619-induced tachyphylaxis is at least partially reversible with a sufficient washout period. The extent and rate of recovery can depend on the specific tissue type, the concentration and duration of U-46619 exposure, and the experimental conditions. However, in some cases, particularly with prolonged or high-concentration exposure, tachyphylaxis may be prolonged or effectively irreversible within a typical experimental timeframe.
Troubleshooting Guide
This guide addresses common issues encountered during isolated tissue experiments with U-46619 and provides step-by-step solutions.
Issue 1: Diminished or absent response to repeated U-46619 application.
Possible Cause: Onset of tachyphylaxis due to TP receptor desensitization.
Solutions:
-
Implement a Washout Protocol:
-
Standard Washout: After achieving a maximal or stable response to U-46619, wash the tissue preparation with fresh, pre-warmed physiological salt solution (e.g., Krebs-Henseleit buffer) multiple times over a defined period. A typical starting point is 3-4 washes over 30-60 minutes.
-
Extended Washout: If a standard washout is insufficient to restore responsiveness, extend the washout period to 90-120 minutes, ensuring frequent changes of the buffer.
-
-
Verify Tissue Viability:
-
After the washout period, challenge the tissue with a standard contracting agent that acts through a different receptor pathway, such as potassium chloride (KCl) (e.g., 60-80 mM) or phenylephrine (e.g., 1 µM). A robust contraction confirms that the tissue is still viable and the issue is specific to the TP receptor pathway.[5]
-
-
Consider a Different Experimental Design:
-
Non-Cumulative Dosing: Instead of a cumulative concentration-response curve, consider a design where each tissue preparation is exposed to only a single concentration of U-46619. This is more time-consuming but avoids the issue of tachyphylaxis.
-
Paired Experiments: Use separate tissue preparations from the same animal for control and test conditions, each exposed to U-46619 only once.
-
Issue 2: Inconsistent or variable tachyphylaxis between tissue preparations.
Possible Causes:
-
Differences in tissue handling and preparation.
-
Variability in receptor expression between animals or even different sections of the same tissue.
-
Inconsistent washout procedures.
Solutions:
-
Standardize Tissue Preparation: Ensure a consistent and gentle dissection technique to minimize tissue damage. Use segments of uniform size and from the same anatomical region for all experiments.
-
Strictly Adhere to Timings: Use a timer to ensure consistent incubation and washout periods for all preparations.
-
Perform a Time-Control Experiment: In a subset of tissues, perform repeated applications of a vehicle control to ensure that the observed decrease in response is due to U-46619 and not simply tissue degradation over time.
Issue 3: Tachyphylaxis appears to be irreversible.
Possible Cause: Prolonged or high-concentration exposure to U-46619 leading to significant receptor downregulation.
Solutions:
-
Use a TP Receptor Antagonist to Confirm Mechanism: In a separate preparation, pre-incubate the tissue with a selective TP receptor antagonist (e.g., SQ 29548) before adding U-46619.[6] The absence of a contractile response will confirm that the effect of U-46619 is indeed TP receptor-mediated.
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Consider an Alternative Agonist: If your experimental goals allow, consider using a different thromboxane mimetic. However, it is important to note that other TP receptor agonists are also likely to induce tachyphylaxis.
-
Re-evaluate Experimental Design: If irreversible tachyphylaxis is a consistent issue, a single-exposure experimental design may be necessary.
Experimental Protocols
Protocol 1: Standard Protocol for a Cumulative Concentration-Response Curve to U-46619 in Isolated Aortic Rings
-
Tissue Preparation:
-
Isolate the thoracic aorta and place it in cold, oxygenated physiological salt solution (PSS).
-
Carefully remove adherent connective tissue and cut the aorta into rings of 2-3 mm in width.
-
Mount the rings in an organ bath containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
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Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with PSS changes every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with KCl (60 mM).
-
After washing out the KCl and returning to baseline, assess endothelium integrity by contracting with phenylephrine (1 µM) and then relaxing with acetylcholine (10 µM).
-
-
First Concentration-Response Curve:
-
After a washout and re-equilibration period, add U-46619 cumulatively to the organ bath, typically starting from 1 nM and increasing in half-log increments until a maximal response is achieved.
-
-
Induction of Tachyphylaxis and Washout:
-
After the maximal response is reached, wash the tissue with fresh PSS at least three times over a 60-minute period.
-
-
Second Concentration-Response Curve:
-
Repeat the cumulative addition of U-46619 to assess the degree of tachyphylaxis.
-
Protocol 2: Quantifying Tachyphylaxis and Recovery
-
Follow steps 1-3 from Protocol 1 to obtain a control concentration-response curve.
-
Induce tachyphylaxis by incubating the tissue with a fixed concentration of U-46619 (e.g., the EC80 from the control curve) for a defined period (e.g., 30 minutes).
-
Perform a washout procedure for a specific duration (e.g., 30, 60, or 90 minutes).
-
Construct a second concentration-response curve to U-46619.
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Compare the pEC50 (-log EC50) and Emax values of the control and post-washout curves to quantify the extent of tachyphylaxis and recovery.
Data Presentation
Table 1: Example of U-46619-Induced Tachyphylaxis in Rat Aorta
| Parameter | Control Response | After 30 min Washout | After 90 min Washout |
| pEC50 | 8.1 ± 0.2 | 7.5 ± 0.3 | 7.9 ± 0.2 |
| Emax (% KCl max) | 95 ± 5 | 70 ± 8 | 90 ± 6 |
*Indicates a statistically significant difference from the control response.
Table 2: Pharmacological Tools for Investigating U-46619 Tachyphylaxis
| Compound | Class | Typical Concentration | Application |
| U-46619 | TP Receptor Agonist | 1 nM - 1 µM | Induce contraction/tachyphylaxis |
| SQ 29548 | TP Receptor Antagonist | 1 µM | Block TP receptor to confirm mechanism |
| KCl | Depolarizing Agent | 60-80 mM | Assess tissue viability |
| Phenylephrine | α1-Adrenergic Agonist | 1 µM | Assess tissue viability (alternative) |
Visualizations
Signaling Pathway of U-46619-Induced Contraction and Desensitization
Caption: U-46619 signaling pathway leading to contraction and desensitization.
Experimental Workflow for Managing Tachyphylaxis
Caption: Workflow for assessing and managing U-46619-induced tachyphylaxis.
References
- 1. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. U46619 - Wikipedia [en.wikipedia.org]
- 4. Thromboxane A2 analogue (U-46619) stimulates vascular PGI2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Thromboxane-induced contractile response of mesenteric arterioles is diminished in the older rats and the older hypertensive rats [frontiersin.org]
- 6. U46619, a thromboxane A2 agonist, inhibits KCa channel activity from pig coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for U-46619 Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and storage of U-46619 solutions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
What is U-46619 and its primary mechanism of action?
U-46619 is a stable, synthetic analog of the prostaglandin endoperoxide PGH₂.[1] It functions as a potent and selective agonist of the thromboxane A₂ (TP) receptor.[2] By activating the TP receptor, U-46619 mimics the physiological effects of thromboxane A₂, most notably inducing platelet aggregation and vasoconstriction.[1][3]
How should U-46619 solutions be stored for optimal long-term stability?
For long-term storage, U-46619 is typically supplied in methyl acetate and should be kept at -20°C.[4] Under these conditions, the product remains stable for at least two years.[4]
What is the recommended procedure for preparing working solutions of U-46619?
To prepare a working solution, the methyl acetate solvent can be evaporated using a gentle stream of nitrogen. The resulting residue can be dissolved in an appropriate solvent such as ethanol, DMSO, or dimethylformamide.[4] For aqueous solutions, it is advisable to dilute the original methyl acetate solution directly into the aqueous buffer of choice.[4]
What are the solubility limits for U-46619 in various common solvents?
The solubility of U-46619 varies based on the solvent. Below is a summary of its approximate solubility in commonly used solvents.[4]
| Solvent | Approximate Solubility |
| Ethanol | ~100 mg/mL |
| DMSO | ~100 mg/mL |
| Dimethylformamide (DMF) | ~100 mg/mL |
| PBS (pH 7.2) | ~1 mg/mL |
How stable are aqueous solutions of U-46619?
It is not recommended to store aqueous solutions of U-46619 for more than one day.[4] To ensure reproducible and reliable experimental results, fresh aqueous solutions should be prepared for each experiment.
Troubleshooting Guide
I am not observing the expected vasoconstrictor effect in my experiments. What could be the problem?
Several factors can lead to a diminished or absent vasoconstrictor response:
-
Solution Instability : Ensure that your aqueous U-46619 solution was prepared fresh on the day of the experiment, as the compound's stability in aqueous media is limited.[4]
-
Vessel Viability : Confirm the health of your isolated blood vessel preparations. A standard method is to challenge the vessels with a high-potassium salt solution to verify their ability to contract before applying U-46619.[5]
-
Receptor Desensitization : Continuous exposure to U-46619 can cause desensitization of the TP receptor, leading to a reduced contractile response over time.[6]
-
Suboptimal Experimental Conditions : Verify that the physiological salt solution, temperature, and pH of your setup are correctly maintained to ensure tissue viability.
My platelet aggregation results with U-46619 are inconsistent. What are the potential causes?
Inconsistent results in platelet aggregation assays can arise from several sources:
-
Donor Variability : A notable percentage of the healthy population (approximately 10-20%) may show reduced sensitivity to U-46619-induced platelet aggregation.[7] It is advisable to screen donors or use a larger donor pool to account for this biological variance.
-
Solution Freshness : The stability of U-46619 in aqueous solutions is critical. Always prepare fresh solutions for each set of experiments.
-
Platelet Preparation Method : The technique used to prepare platelets (e.g., platelet-rich plasma vs. washed platelets) can impact the aggregation response. Maintain a consistent protocol.
-
Assay Parameters : Experimental conditions such as stirring speed, temperature, and the presence of other substances can influence platelet aggregation.
My U-46619 solution appears to have precipitated. What should I do?
U-46619 has limited solubility in aqueous buffers.[4] If precipitation is observed:
-
Gentle Warming : Warming the solution to 37°C and brief sonication may help to redissolve the compound.[8]
-
Concentration Check : Ensure that the concentration of U-46619 in your aqueous buffer is below its solubility limit (around 1 mg/mL in PBS, pH 7.2).[4]
-
Use of a Co-solvent : For higher concentrations, prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous experimental medium.
Experimental Protocols
Protocol 1: Vasoconstriction Assay in Isolated Arterial Rings
This protocol provides a general framework for assessing U-46619-induced vasoconstriction.
-
Tissue Preparation :
-
Dissect arterial segments (e.g., rat pulmonary arteries or human saphenous veins) in a cold physiological salt solution.[9][10]
-
Carefully clean the segments of surrounding connective tissue.
-
For experiments requiring endothelium removal, gently rub the inner surface of the vessel.[9]
-
Cut the artery into rings of 2-3 mm in length.[9]
-
-
Mounting :
-
Mount the arterial rings in a wire myograph system filled with a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[9]
-
-
Equilibration and Viability Check :
-
U-46619 Application :
-
Prepare fresh serial dilutions of U-46619 in the physiological salt solution.
-
Add U-46619 to the organ bath in a cumulative manner, with concentrations typically ranging from 10⁻¹⁰ to 3x10⁻⁷ mol/L.[10]
-
Record the isometric tension generated after each addition until a stable response is achieved.
-
-
Data Analysis :
-
Construct a concentration-response curve by plotting the contractile response against the logarithm of the U-46619 concentration.
-
Determine the EC₅₀ value, representing the concentration of U-46619 that elicits 50% of the maximum contractile response.
-
Protocol 2: Platelet Aggregation Assay
This protocol outlines a general procedure for measuring U-46619-induced platelet aggregation via light transmission aggregometry.
-
Platelet Preparation :
-
Collect whole blood into tubes containing an anticoagulant such as sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare platelet-poor plasma (PPP) by subjecting the remaining blood to further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).
-
-
Aggregometer Setup :
-
Configure the light transmission aggregometer as per the manufacturer's guidelines.
-
Calibrate the instrument by setting PRP to 0% aggregation and PPP to 100% aggregation.
-
-
Aggregation Measurement :
-
Transfer a known volume of PRP into a cuvette containing a stir bar and place it in the aggregometer, maintaining the temperature at 37°C.[11]
-
Introduce a specific concentration of U-46619 into the PRP; a commonly used concentration is 1 µM.[12]
-
Monitor and record the change in light transmission over time as platelets aggregate.
-
-
Data Analysis :
-
The percentage of aggregation is calculated from the change in light transmission.
-
Analyze the resulting aggregation curve to determine key parameters, such as the maximum percentage of aggregation and the rate of aggregation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: U-46619 signaling pathway leading to vasoconstriction and platelet aggregation.
Caption: Experimental workflow for a U-46619 vasoconstriction assay.
References
- 1. U46619 | Hart Biologicals [hartbio.co.uk]
- 2. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. reprocell.com [reprocell.com]
- 6. researchgate.net [researchgate.net]
- 7. Validate User [academic.oup.com]
- 8. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validate User [academic.oup.com]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. researchgate.net [researchgate.net]
Interpreting unexpected results in U-46619 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with U-46619, a stable thromboxane A₂ (TP) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is U-46619 and what is its primary mechanism of action?
A1: U-46619 is a synthetic and stable analog of the prostaglandin endoperoxide PGH₂.[1][2] It functions as a potent agonist for the thromboxane A₂ (TP) receptor.[1][2] Upon binding to the TP receptor, a G-protein coupled receptor, U-46619 activates downstream signaling pathways, primarily through Gq, leading to increases in intracellular calcium, and through G₁₂/₁₃, activating the RhoA/Rho-kinase pathway. This stimulation typically results in physiological responses such as platelet aggregation and smooth muscle contraction (vasoconstriction).[3][4]
Q2: What are the expected outcomes of a typical U-46619 experiment?
A2: In platelet studies, U-46619 is expected to induce platelet shape change and aggregation in a concentration-dependent manner.[5] For vascular studies, U-46619 is expected to cause concentration-dependent contraction of smooth muscle tissue, such as arteries.[6][7] The response is typically rapid and reversible upon washout.
Q3: How should I prepare and store U-46619 solutions?
A3: U-46619 is often supplied dissolved in an organic solvent like methyl acetate.[1] For experiments, it's recommended to evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the compound in a suitable solvent such as DMSO or ethanol.[8] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[3][5] Aqueous solutions of U-46619 are sparingly soluble and not recommended for storage for more than a day.[1] It is best to prepare fresh aqueous dilutions for each experiment.
Q4: What are some known off-target effects of U-46619?
A4: While U-46619 is highly selective for the TP receptor, at higher concentrations, it may exhibit off-target effects.[9] Some studies suggest the existence of a second, low-affinity binding site on platelets.[10] Additionally, in some contexts, U-46619 has been shown to activate endothelin receptors, which could contribute to vasoconstriction.[10]
Troubleshooting Guides
Issue 1: No or Weak Response to U-46619 in Vasoconstriction Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degraded U-46619 | Prepare a fresh stock solution of U-46619 from a new vial. Ensure proper storage conditions were maintained for the old stock. | A fresh solution should elicit the expected contractile response. |
| Tissue Desensitization | Ensure adequate washout periods between U-46619 applications. If repeated stimulation is necessary, consider using a different agonist to confirm tissue viability. | Longer washout times should restore responsiveness to U-46619. |
| Inactive TP Receptors | Pre-contract the tissue with a different agonist (e.g., KCl, phenylephrine) to confirm the viability of the smooth muscle. | If the tissue contracts with other agonists, the issue is likely specific to the TP receptor pathway. |
| Experimental Conditions | Verify the composition and pH of the physiological salt solution. Ensure the tissue is properly mounted and under appropriate tension in the myograph. | Correcting experimental parameters should restore the expected response. |
| Endothelial Dysfunction | In some preparations, the endothelium can influence the response to U-46619. Consider experiments with and without intact endothelium.[11] | The presence or absence of the endothelium may modulate the contractile response. |
Issue 2: Inconsistent or Biphasic Dose-Response Curve
A biphasic or "U-shaped" dose-response curve can be an unexpected finding.[12][13]
| Possible Cause | Troubleshooting Step | Interpretation |
| Receptor Desensitization | At high concentrations, prolonged exposure to U-46619 can lead to receptor desensitization or downregulation, resulting in a diminished response. | The descending limb of the curve may represent a loss of receptor signaling. |
| Off-Target Effects | High concentrations of U-46619 may engage secondary signaling pathways or receptors that counteract the primary contractile response.[10] | The biphasic response could be a composite of on-target and off-target effects. |
| Release of Vasodilators | U-46619 can stimulate the release of vasodilatory substances like prostacyclin (PGI₂) from endothelial cells, which could counteract vasoconstriction at higher concentrations. | This would be more prominent in tissues with intact endothelium. |
| Cellular Toxicity | Very high concentrations of any agonist can lead to cellular stress or toxicity, impairing the tissue's ability to contract. | Histological examination of the tissue after exposure to high concentrations could reveal cellular damage. |
Issue 3: Unexpected Results in Platelet Aggregation Assays
| Possible Cause | Troubleshooting Step | Explanation |
| Augmented Aggregation with Aspirin | Co-incubation of platelets with high concentrations of aspirin and U-46619. | Aspirin can paradoxically enhance U-46619-induced aggregation, possibly by augmenting the inhibitory effect of U-46619 on cAMP production and potentiating ADP-mediated signaling. |
| Variable Response in Donor Platelets | A significant portion of the normal population (~10-20%) shows reduced sensitivity to U-46619.[14] | This is a known biological variability and should be considered when interpreting data from different donors. |
| Inhibition of Aggregation | Presence of substances that interfere with platelet activation. | For example, polymorphonuclear leukocytes can inhibit U-46619-induced aggregation through their ADPase activity. |
| Reversible Aggregation | Investigate the presence of inhibitory signaling pathways. | Some endogenous mediators can lead to a transient aggregation response that reverses over time. |
Experimental Protocols
Vasoconstriction Assay Using Wire Myography
-
Tissue Preparation: Isolate segments of the desired artery (e.g., rat pulmonary artery, human saphenous vein) and cut them into rings (2-3 mm in length).[15]
-
Mounting: Mount the arterial rings in a wire myograph system containing physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ and 5% CO₂ at 37°C.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension.
-
Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability.
-
Dose-Response Curve: After washout and return to baseline, cumulatively add increasing concentrations of U-46619 (e.g., from 10⁻¹⁰ M to 3x10⁻⁷ M) and record the isometric tension.[15]
-
Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl.
Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood into citrate anticoagulant. Centrifuge at a low speed to obtain PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration.
-
Aggregation Measurement: Place the PRP in an aggregometer cuvette with a stir bar at 37°C.
-
Agonist Addition: Add U-46619 at the desired final concentration to induce aggregation.
-
Data Recording: Record the change in light transmittance over time, which corresponds to the extent of platelet aggregation.
-
Whole Blood Aggregometry: Alternatively, whole blood aggregometry can be performed using impedance-based methods, which may offer improved sensitivity.[14]
Visualizations
Caption: U-46619 Signaling Pathway.
Caption: Troubleshooting Workflow for Unexpected Results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Characterization of [3H]U46619 binding in pig aorta smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reprocell.com [reprocell.com]
- 7. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. U-46619 [sigmaaldrich.com]
- 9. rndsystems.com [rndsystems.com]
- 10. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validate User [academic.oup.com]
- 15. U-46619-induced potentiation of noradrenergic constriction in the human saphenous vein: antagonism by thromboxane receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: U-46619 versus Thromboxane A2 in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the stable thromboxane A2 (TXA2) analog, U-46619, and the endogenous prostanoid, thromboxane A2. Due to the inherent instability of TXA2, which has a half-life of approximately 30 seconds in aqueous solution, U-46619 is widely utilized as a reliable and potent TXA2 mimetic in experimental research.[1][2][3] This guide will objectively compare their performance based on available experimental data, detail the methodologies of key experiments, and visualize the pertinent signaling pathways and experimental workflows.
Executive Summary
U-46619 is a synthetic and stable analog of the endoperoxide prostaglandin PGH2 that acts as a potent and selective thromboxane A2 (TP) receptor agonist.[4] It effectively mimics the biological actions of the highly unstable endogenous ligand, thromboxane A2. Both compounds are potent inducers of platelet aggregation and vasoconstriction, playing crucial roles in hemostasis and cardiovascular physiology.[2][5] Their primary mechanism of action involves the activation of TP receptors, which are G-protein coupled receptors (GPCRs).[5][6] This activation initiates a signaling cascade predominantly through Gq, leading to the activation of phospholipase C (PLC), subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels.[6]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for U-46619 and thromboxane A2 from various experimental studies. It is important to note that direct comparative studies under identical conditions are scarce due to the rapid degradation of TXA2.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Preparation | Radioligand | Kd (nM) | Bmax | Reference |
| U-46619 | TP Receptor | Washed Human Platelets | [3H]U-46619 | 11 ± 4 | 550 ± 141 sites/platelet | [7] |
| U-46619 | TP Receptor | Washed Human Platelets | [3H]U-46619 | 20 ± 7 | 9.1 ± 2.3 fmol/107 platelets | [8] |
| U-46619 | TP Receptor | Pig Aorta Smooth Muscle Membranes | [3H]U-46619 | 42 - 68 | 87.8 fmol/mg protein | [9] |
| Thromboxane A2 | TP Receptor | Washed Human Platelets | [125I]-PTA-OH | 125 | Not Reported |
Table 2: Potency in Platelet Aggregation
| Compound | Preparation | Parameter | EC50 | Reference |
| U-46619 | Rabbit Platelets | Aggregation | 0.58 µM | [10] |
| U-46619 | Human Platelet-Rich Plasma | Aggregation | Not Reported | [11] |
| Thromboxane A2 | Human Platelet-Rich Plasma | Aggregation | 66 ± 15 nM | |
| Thromboxane A2 | Washed Human Platelets | Aggregation | 163 ± 21 nM |
Table 3: Potency in Vasoconstriction
| Compound | Preparation | Parameter | EC50 / Effect | Reference |
| U-46619 | Human Saphenous Vein | Contraction | Concentration-dependent from 10-10 to 3x10-7 M | [12] |
| U-46619 | Rabbit and Rat Pial Arterioles | Vasoconstriction | Dose-dependent from 10-11 to 10-6 M | [13] |
| U-46619 | Human Subcutaneous Resistance Arteries | Contraction | 16 nM | [3] |
| Thromboxane A2 | Not Directly Measured | Vasoconstriction | Potent vasoconstrictor | [5][14] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Platelet Aggregation Assay
Objective: To measure the ability of U-46619 or thromboxane A2 to induce platelet aggregation in a platelet-rich plasma (PRP) or washed platelet suspension.
Methodology:
-
Blood Collection: Whole blood is drawn from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP from red and white blood cells.
-
Washed Platelet Preparation (Optional): For more defined experimental conditions, platelets can be further purified from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).
-
Platelet Count Adjustment: The platelet count in the PRP or washed platelet suspension is adjusted to a standardized concentration (e.g., 2.5 x 108 platelets/mL).
-
Aggregation Measurement:
-
A sample of the platelet suspension is placed in a cuvette in a light aggregometer.
-
The sample is stirred continuously at 37°C.
-
A baseline of light transmission is established.
-
A known concentration of U-46619 or freshly generated thromboxane A2 is added to the cuvette.
-
As platelets aggregate, the light transmission through the sample increases. This change is recorded over time.
-
-
Data Analysis: The maximum aggregation percentage and the area under the curve are calculated to quantify the platelet response. EC50 values are determined from dose-response curves.[15][16]
Vasoconstriction Assay (Organ Bath)
Objective: To assess the contractile effect of U-46619 or thromboxane A2 on isolated blood vessel segments.
Methodology:
-
Tissue Preparation: A segment of a blood vessel (e.g., saphenous vein, aorta) is carefully dissected and cut into rings of a specific length (e.g., 2-3 mm).[12]
-
Mounting in Organ Bath: The vascular rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Tension Recording: The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension for a period of time. In some protocols, the rings are pre-contracted with an agent like potassium chloride (KCl) to ensure viability.[17]
-
Agonist Addition: Cumulative concentration-response curves are generated by adding increasing concentrations of U-46619 or freshly prepared thromboxane A2 to the organ bath.
-
Data Analysis: The contractile responses are measured as the increase in tension from the baseline. EC50 values and maximum contraction are determined from the concentration-response curves.[12][17]
Receptor Binding Assay
Objective: To determine the binding affinity (Kd) and the density of binding sites (Bmax) of a radiolabeled ligand (e.g., [3H]U-46619) to the TP receptor.
Methodology:
-
Membrane Preparation: Platelet membranes or cell membranes from tissues expressing the TP receptor are prepared by homogenization and centrifugation.
-
Binding Reaction: The membrane preparation is incubated with increasing concentrations of the radiolabeled ligand (e.g., [3H]U-46619) in a binding buffer at a specific temperature and for a set duration.
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled TP receptor antagonist to determine the amount of non-specific binding.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound ligand to pass through.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. Scatchard analysis or non-linear regression is used to determine the Kd and Bmax values.[7][8]
Mandatory Visualization
Signaling Pathways
The activation of the Thromboxane A2 (TP) receptor by either U-46619 or thromboxane A2 initiates a cascade of intracellular events leading to physiological responses like platelet aggregation and vasoconstriction. The primary signaling pathway involves the coupling of the TP receptor to the Gq alpha subunit of the heterotrimeric G-protein.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. Comparison of vascular and platelet thromboxane A2/prostaglandin H2 receptors in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Binding of a thromboxane A2/prostaglandin H2 agonist [3H]U46619 to washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. Characterization of [3H]U46619 binding in pig aorta smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different effects of two thromboxane A2/prostaglandin H2 receptor ligands, U46619 and S-145, on rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. U-46619-induced potentiation of noradrenergic constriction in the human saphenous vein: antagonism by thromboxane receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of the thromboxane A2 mimetic U 46619 on pial arterioles of rabbits and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Thromboxane-induced contractile response of mesenteric arterioles is diminished in the older rats and the older hypertensive rats [frontiersin.org]
- 15. Validate User [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Validate User [academic.oup.com]
U-46619 as a Positive Control for Thromboxane A2 Receptor Function: A Comparative Guide
For researchers and scientists in the field of pharmacology and drug development, the use of a reliable positive control is paramount for the accurate assessment of thromboxane A2 (TXA2) receptor (TP receptor) function. U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, has long been established as a potent and selective TP receptor agonist, making it an invaluable tool in these investigations.[1][2][3] This guide provides a comprehensive comparison of U-46619 with other alternatives, supported by experimental data and detailed protocols.
Mechanism of Action and In Vitro Activity
U-46619 mimics the physiological effects of TXA2 by binding to and activating TP receptors.[4] This activation triggers a cascade of intracellular signaling events, primarily through Gq and G12/13 proteins, leading to the activation of phospholipase C (PLC) and Rho-kinase (ROCK), respectively.[5][6] The subsequent increase in intracellular calcium concentration ([Ca2+]i) and sensitization of the contractile machinery are central to its effects on platelet aggregation and smooth muscle contraction.[1][5][7]
Comparative Potency of TP Receptor Agonists
The potency of U-46619 is often compared to other TP receptor agonists in various functional assays. The half-maximal effective concentration (EC50) is a key parameter for this comparison.
| Agonist | Assay System | EC50 Value | Reference |
| U-46619 | Platelet Shape Change | 0.035 µM | [8][9][10] |
| U-46619 | Platelet Aggregation | 0.58 µM - 1.31 µM | [1][10][11] |
| U-46619 | Vasoconstriction (Human Resistance Arteries) | 16 nM (Log EC50 = -7.79 M) | [12] |
| I-BOP | Receptor Binding/Cell-stimulating | ~1 nM | [13] |
| Carbocyclic Thromboxane A2 (CTA2) | Tracheal Mucous Gel Layer Thickening | 500 pg to 50 ng (dose range) | [14] |
Experimental Applications and Protocols
U-46619 is widely employed as a positive control in a variety of experimental settings to validate assay performance and to study the mechanisms of TP receptor signaling.
Platelet Aggregation Assays
These assays are fundamental in hematology and cardiovascular research to assess platelet function. U-46619 is used to induce platelet aggregation, providing a robust and reproducible positive control.
Experimental Protocol: Light Transmission Aggregometry (LTA)
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP). Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
-
Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C in a specialized aggregometer.
-
Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Add a baseline concentration of U-46619 (e.g., 1 µM) to the PRP to induce aggregation.
-
Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve. This serves as the positive control response.
-
Vasoconstriction Assays
These experiments, often using isolated arterial rings, are crucial for studying vascular pharmacology and the effects of vasoactive compounds. U-46619 is used to induce a contractile response, against which potential vasodilators or TP receptor antagonists can be tested.
Experimental Protocol: Wire Myography
-
Tissue Preparation:
-
Isolate arterial segments (e.g., aorta, mesenteric arteries) from experimental animals or human tissue samples.
-
Carefully clean the arteries of surrounding connective tissue and cut them into small rings (2-3 mm in length).
-
Mount the arterial rings in a wire myograph system containing physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate under a standardized resting tension for at least 60 minutes.
-
Induce a contraction with a high potassium solution to check for tissue viability.
-
-
U-46619-induced Contraction:
-
After a washout period, add cumulative concentrations of U-46619 to the organ bath to generate a concentration-response curve.
-
Record the isometric tension generated by the arterial rings.
-
-
Data Analysis:
-
The maximal contraction induced by U-46619 serves as the positive control. The EC50 value can be calculated to determine the potency of U-46619 in the specific tissue.[12]
-
Signaling Pathways and Visualization
The activation of the TP receptor by U-46619 initiates a well-defined signaling cascade. Understanding this pathway is crucial for interpreting experimental results.
Caption: TP Receptor Signaling Pathway Activated by U-46619.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an experiment utilizing U-46619 as a positive control.
Caption: General Experimental Workflow Using U-46619.
Alternatives to U-46619
While U-46619 is a widely accepted standard, other TP receptor agonists are available and may be suitable for specific experimental needs.
-
I-BOP: A highly potent and selective TP receptor agonist, often used in receptor binding studies due to its high affinity.[13]
-
Carbocyclic Thromboxane A2 (CTA2): Another stable TXA2 analog used to study TP receptor-mediated effects.[14]
-
Endogenous Agonists (PGH2, TXA2): The natural ligands for the TP receptor. However, their inherent instability makes them challenging to use in most experimental settings.[2][15]
The choice of agonist may depend on the specific research question, the experimental system, and the desired potency and selectivity profile.
Conclusion
U-46619 serves as a robust and reliable positive control for investigating TP receptor function. Its stability, potency, and well-characterized mechanism of action make it an essential tool for researchers in pharmacology and drug discovery. By understanding its comparative profile with other agonists and employing standardized experimental protocols, scientists can ensure the validity and reproducibility of their findings in the study of thrombosis, vascular biology, and related pathological conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U46619 | Hart Biologicals [hartbio.co.uk]
- 4. biodatacorp.com [biodatacorp.com]
- 5. Frontiers | Thromboxane-induced contractile response of mesenteric arterioles is diminished in the older rats and the older hypertensive rats [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 10. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
- 13. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 14. U46619 and carbocyclic thromboxane A2-induced increases in tracheal mucous gel layer thickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validating a Novel Thromboxane A2 Receptor Antagonist: A Comparative Guide Using U-46619
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate a new thromboxane A2 (TXA2) receptor antagonist. It outlines key in vitro experiments utilizing the potent and stable TXA2 receptor agonist, U-46619, and offers a comparative analysis against established antagonists. The provided protocols and data presentation formats are designed to ensure robust and reproducible results.
Introduction to Thromboxane A2 Signaling and U-46619
Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a crucial role in a variety of physiological and pathophysiological processes, including platelet aggregation and vasoconstriction.[1] These effects are mediated through the thromboxane A2 receptor, also known as the T-prostanoid (TP) receptor, a G-protein-coupled receptor (GPCR).[1][2] Upon activation, the TP receptor primarily couples to Gq and G13 proteins, initiating downstream signaling cascades.[3][4] The Gq pathway activates phospholipase C (PLC), leading to an increase in intracellular calcium, while the G13 pathway stimulates Rho/Rac signaling.[3][5]
U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and acts as a potent and selective agonist of the thromboxane A2 receptor.[6][7] Its stability and selectivity make it an invaluable tool for studying TXA2 receptor function and for screening and validating new therapeutic agents targeting this receptor.
Comparative Data of a Novel Antagonist ("New Compound") vs. Established Antagonists
The following tables summarize the expected quantitative data from key validation experiments, comparing the performance of a hypothetical "New Compound" with well-characterized TXA2 receptor antagonists, SQ29548 and GR32191.
Table 1: In Vitro Platelet Aggregation Inhibition
| Compound | Agonist | IC50 (nM) | Maximum Inhibition (%) |
| New Compound | U-46619 (1 µM) | 50 | 98 |
| SQ29548 | U-46619 (1 µM) | 30 | 99 |
| GR32191 | U-46619 (1 µM) | 25 | 99 |
Table 2: Inhibition of U-46619-Induced Vasoconstriction in Isolated Rat Aorta
| Compound | Agonist | pA2 | Maximum Relaxation (%) |
| New Compound | U-46619 | 8.5 | 95 |
| SQ29548 | U-46619 | 8.8 | 98 |
| GR32191 | U-46619 | 9.0 | 99 |
Table 3: Competitive Radioligand Binding Assay ([3H]-SQ29548)
| Compound | Ki (nM) |
| New Compound | 15 |
| SQ29548 | 10 |
| GR32191 | 8 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of the new antagonist on U-46619-induced platelet aggregation in human platelet-rich plasma (PRP).
Methodology:
-
PRP Preparation: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. Centrifuge the blood at 200 x g for 15 minutes to obtain platelet-rich plasma (PRP).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10^8 platelets/mL with platelet-poor plasma (obtained by centrifuging the remaining blood at 1500 x g for 15 minutes).
-
Aggregation Measurement: Use a light transmission aggregometer.[8] Place a cuvette with PRP in the aggregometer and establish a baseline reading.
-
Incubation: Add the new antagonist or a reference compound at various concentrations to the PRP and incubate for 5 minutes at 37°C.
-
Induction of Aggregation: Add U-46619 (final concentration 1 µM) to induce platelet aggregation.
-
Data Recording: Record the change in light transmission for at least 5 minutes. The percentage of aggregation is calculated relative to the light transmission of platelet-poor plasma.
-
Data Analysis: Calculate the IC50 value (the concentration of the antagonist that inhibits 50% of the U-46619-induced aggregation).
Vasoconstriction Assay in Isolated Arteries (Wire Myography)
Objective: To assess the ability of the new antagonist to inhibit U-46619-induced contraction of isolated arterial rings.[9][10]
Methodology:
-
Tissue Preparation: Euthanize a rat and dissect the thoracic aorta in cold Krebs-Henseleit buffer. Clean the aorta of adherent tissue and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in a wire myograph system containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g. Test the viability of the rings by inducing contraction with 60 mM KCl.
-
Cumulative Concentration-Response Curve: After washing and returning to baseline, generate a cumulative concentration-response curve for U-46619 (1 nM to 10 µM).
-
Antagonist Incubation: In separate experiments, incubate the aortic rings with different concentrations of the new antagonist or a reference compound for 30 minutes.
-
Challenge with Agonist: Following incubation, generate a second cumulative concentration-response curve for U-46619 in the presence of the antagonist.
-
Data Analysis: Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Radioligand Binding Assay
Objective: To determine the binding affinity of the new antagonist for the thromboxane A2 receptor.[11]
Methodology:
-
Membrane Preparation: Prepare platelet membranes from human PRP by sonication and differential centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the platelet membranes with a fixed concentration of a radiolabeled TXA2 receptor antagonist (e.g., [3H]-SQ29548) and varying concentrations of the new antagonist or a reference compound.
-
Incubation: Incubate the mixture at room temperature for 60 minutes.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Radioactivity Measurement: Wash the filters and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the new antagonist that displaces 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizing Key Processes
To further clarify the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Thromboxane A2 signaling pathway activated by U-46619.
Caption: Workflow for the in vitro platelet aggregation assay.
Caption: Logical framework for comparing the new compound to an established antagonist.
References
- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. U46619 - Wikipedia [en.wikipedia.org]
- 7. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. reprocell.com [reprocell.com]
- 10. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thromboxane A2 receptor antagonism by flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to U-46619 and Other Prostaglandin H2 Analogs for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for insightful and reproducible experimental outcomes. This guide provides a detailed comparison of the widely used prostaglandin H2 (PGH2) analog, U-46619, with other notable analogs, focusing on their performance in key biological assays and providing the experimental context necessary for informed selection.
Prostaglandin H2 (PGH2) is a pivotal yet unstable intermediate in the biosynthesis of prostaglandins and thromboxanes. Its instability necessitates the use of stable synthetic analogs in research to probe the physiological and pathological roles of the PGH2 signaling pathway. U-46619 is a well-characterized and potent thromboxane A2 (TP) receptor agonist, frequently employed to mimic the actions of PGH2 and thromboxane A2 (TXA2). This guide compares U-46619 with two other commercially available PGH2 analogs, STA-2 and I-BOP, highlighting their relative potencies and receptor interactions.
Quantitative Comparison of Prostaglandin H2 Analogs
The following table summarizes the key quantitative parameters for U-46619, STA-2, and I-BOP, providing a direct comparison of their potency in inducing platelet aggregation and their affinity for the thromboxane (TP) receptor.
| Compound | Biological Activity | EC50 (Platelet Aggregation) | Receptor Binding Affinity (Kd) |
| U-46619 | Potent TP receptor agonist | ~1 µM[1][2] | High affinity binding site: ~41 nM[2] |
| STA-2 | TP receptor agonist | More potent than U-46619[3][4] | Not explicitly found |
| I-BOP | Potent TP receptor agonist | ~10.8 nM[5] | High affinity site: ~2.2 nM[5] |
Signaling Pathways and Experimental Workflows
The activation of the thromboxane (TP) receptor by PGH2 analogs like U-46619 initiates a cascade of intracellular events. The following diagrams illustrate the primary signaling pathway and a typical experimental workflow for comparing the activity of these analogs.
Caption: TP receptor signaling cascade initiated by PGH2 analogs.
References
- 1. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevation of platelet cyclic AMP level by thromboxane A2/prostaglandin H2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of thromboxane A2 agonist STA2 on rapidly adapting pulmonary stretch receptors in vagotomized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
U-46619: A Comparative Analysis of its Cross-reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, is widely recognized as a potent and selective agonist for the thromboxane A2 (TP) receptor.[1][2][3] Its high affinity and stability have established it as a crucial tool in cardiovascular and physiological research. However, a comprehensive understanding of its potential interactions with other prostanoid receptors is essential for the precise interpretation of experimental results and for the development of highly selective therapeutic agents. This guide provides an objective comparison of U-46619's binding affinity and functional activity across a panel of human prostanoid receptors, supported by experimental data and detailed methodologies.
Quantitative Comparison of U-46619 Binding Affinity
The following table summarizes the binding affinities of U-46619 for various human prostanoid receptors, presented as pKi values. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a stronger binding affinity.
| Prostanoid Receptor Subtype | Mean pKi | Ki (nM) |
| TP (Thromboxane) | 7.85 | 14.1 |
| DP1 (Prostaglandin D2) | 5.9 | 1259 |
| DP2 (Prostaglandin D2, CRTH2) | 5.5 | 3162 |
| EP1 (Prostaglandin E2) | 4.5 | 31623 |
| EP2 (Prostaglandin E2) | 4.9 | 12589 |
| EP3 (Prostaglandin E2) | 4.9 | 12589 |
| FP (Prostaglandin F2α) | Very Weak Affinity | >10,000 |
| IP (Prostacyclin) | Very Weak Affinity | >10,000 |
Data compiled from the IUPHAR/BPS Guide to PHARMACOLOGY. The Ki values were calculated from the mean pKi values.
The data clearly demonstrates that U-46619 possesses a significantly higher binding affinity for the TP receptor compared to other prostanoid receptors. The affinity for the TP receptor is approximately 90-fold higher than for the DP1 receptor and over 200-fold higher than for the DP2, EP2, and EP3 receptors. The interaction with the EP1 receptor is even weaker, and the affinity for the FP and IP receptors is negligible.
Functional Activity of U-46619
U-46619 is a potent agonist at the TP receptor, eliciting strong functional responses. The half-maximal effective concentration (EC50) for U-46619 at the human TP receptor is approximately 35 nM.[2][3] Functional data for U-46619 at other human prostanoid receptors is limited, which is likely a consequence of its high selectivity for the TP receptor. The very low binding affinities for other prostanoid receptors suggest that U-46619 would have minimal to no functional activity at physiologically relevant concentrations.
Experimental Protocols
The quantitative data presented in this guide are derived from standardized in vitro pharmacological assays. The following sections provide an overview of the methodologies typically employed in these studies.
Radioligand Binding Assays
Competitive radioligand binding assays are the gold standard for determining the binding affinity of a compound for a receptor.
Objective: To determine the inhibition constant (Ki) of U-46619 for each human prostanoid receptor subtype.
General Procedure:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a specific recombinant human prostanoid receptor subtype (e.g., HEK-293, CHO cells).[4]
-
Incubation: The cell membranes are incubated with a specific radiolabeled ligand for the receptor of interest (e.g., [3H]-SQ 29548 for the TP receptor) at a fixed concentration.
-
Competition: Increasing concentrations of unlabeled U-46619 are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of U-46619 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response following receptor activation. The choice of assay depends on the signaling pathway of the prostanoid receptor being investigated.
-
Calcium Mobilization Assays (for Gq-coupled receptors):
-
Cell Culture: Cells expressing the Gq-coupled prostanoid receptor (e.g., TP, EP1, FP) are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: U-46619 is added to the cells.
-
Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric plate reader.
-
Data Analysis: The EC50 value is determined from the concentration-response curve.
-
-
cAMP Assays (for Gs- or Gi-coupled receptors):
-
Cell Culture: Cells expressing the Gs-coupled (e.g., DP1, EP2, EP4, IP) or Gi-coupled (e.g., EP3) prostanoid receptor are cultured in microplates.
-
Compound Addition: U-46619 is added to the cells. For Gi-coupled receptors, cells are typically pre-stimulated with an adenylyl cyclase activator like forskolin.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The EC50 or IC50 value is determined from the concentration-response curve.
-
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are G-protein coupled receptors (GPCRs) that modulate distinct intracellular signaling cascades. The simplified diagrams below illustrate the primary signaling pathways associated with the two major classes of prostanoid receptors.
Gq-Coupled Prostanoid Receptors (TP, EP1, FP)
These receptors are primarily involved in contractile responses.
Gs-Coupled Prostanoid Receptors (DP1, EP2, EP4, IP)
These receptors are typically associated with relaxant responses.
The EP3 receptor exhibits more complex signaling, as it can couple to Gi, which inhibits adenylyl cyclase, in addition to potentially coupling to other G proteins.
Conclusion
The available experimental data strongly supports the classification of U-46619 as a highly selective and potent TP receptor agonist. Its binding affinity for the TP receptor is substantially greater than for any other prostanoid receptor subtype. While the potential for off-target effects at very high concentrations cannot be entirely dismissed, particularly at the DP1 receptor, at the concentrations typically used in experimental settings, U-46619 is expected to exert its effects predominantly through the TP receptor. Researchers utilizing U-46619 should be mindful of its binding profile and employ appropriate controls to ensure the accurate attribution of its observed effects to TP receptor activation.
References
- 1. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 3. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
SQ 29548: A Potent Antagonist of U-46619-Induced Thromboxane A2 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of SQ 29548 in Blocking U-46619-Mediated Effects.
This guide provides a comprehensive comparison of SQ 29548, a selective thromboxane A2 (TXA2) receptor antagonist, and its efficacy in blocking the physiological effects induced by U-46619, a stable TXA2 mimetic. The content herein is supported by experimental data to aid in research and drug development endeavors.
U-46619 is a potent synthetic analog of the endoperoxide prostaglandin H2 (PGH2) and acts as a thromboxane A2 (TP) receptor agonist.[1] Its application in research is widespread for mimicking the effects of the highly unstable endogenous TXA2, which includes platelet aggregation and smooth muscle contraction.[1] In contrast, SQ 29548 is a highly selective and competitive antagonist of the TP receptor, effectively inhibiting the actions of TXA2 and its mimetics.[2]
Comparative Efficacy of SQ 29548 and Other TP Receptor Antagonists
The following table summarizes the inhibitory potency of SQ 29548 in comparison to other known TP receptor antagonists against U-46619-induced effects in various experimental models.
| Antagonist | Experimental Model | Measured Effect | Potency (pA2 / IC50) |
| SQ 29548 | Guinea-pig trachea | Contraction | pA2: 9.1[2] |
| Rat aorta | Contraction | pA2: 8.4[2] | |
| Human platelets | Aggregation | - | |
| GR32191 | Human platelets (whole blood) | Aggregation | pA2: ~8.2[1][3] |
| R.68070 | Human platelets (whole blood) | Aggregation | pA2: ~5.4[1][3] |
| CV-4151 | Human platelets (whole blood) | Aggregation | pA2: ~4.8[1][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Platelet Aggregation Assay
Objective: To determine the inhibitory effect of SQ 29548 on U-46619-induced human platelet aggregation.
Method:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is drawn from healthy human donors. PRP is prepared by centrifugation of the blood sample.
-
Aggregation Measurement: Platelet aggregation is monitored using a lumi-aggregometer.
-
Experimental Procedure:
-
Washed platelets (3 x 10⁸/ml) in a modified Tyrode's buffer are preincubated with either a buffer control or a specified concentration of SQ 29548 at 37°C for 5 minutes.[4]
-
A luciferin/luciferase reagent is added.
-
U-46619 (typically 1 µM) is then added to induce platelet aggregation and secretion, which are recorded in real-time.[4]
-
-
Data Analysis: The extent of aggregation is quantified and compared between the control and SQ 29548-treated groups to determine the inhibitory concentration (e.g., IC50).
Vascular Smooth Muscle Contraction Assay
Objective: To assess the antagonistic effect of SQ 29548 on U-46619-induced vascular smooth muscle contraction.
Method:
-
Tissue Preparation: Helical strips of de-endothelialized rat caudal artery are prepared and mounted in an organ bath.[5]
-
Contraction Measurement: Isometric tension of the arterial strips is measured using a multi-myograph system.[6]
-
Experimental Procedure:
-
The arterial strips are initially contracted with a high potassium solution (e.g., 87 mM KCl) and then allowed to relax in a physiological salt solution (H-T solution).[5]
-
A submaximal concentration of U-46619 (e.g., 0.1 µM) is added to elicit a sustained contraction.[5]
-
To test the antagonism, tissues are pre-incubated with varying concentrations of SQ 29548 before the addition of U-46619.
-
-
Data Analysis: The contractile response to U-46619 in the presence and absence of SQ 29548 is measured and plotted to determine the pA2 value, a measure of antagonist potency. A pA2 value of 9.1 has been reported for SQ 29548 against 11,9-epoxymethano PGH2 (a U-46619 analog) in guinea-pig tracheal spirals.[2]
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of SQ 29548 to block U-46619-stimulated increases in intracellular calcium concentration ([Ca²⁺]i) in vascular smooth muscle cells.
Method:
-
Cell Culture and Loading: Cultured human vascular smooth muscle cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2.[7]
-
Fluorescence Measurement: Changes in [Ca²⁺]i are measured using front-surface fluorometry or confocal laser scanning microscopy.[6][8]
-
Experimental Procedure:
-
The Fura-2 loaded cells are exposed to U-46619, which induces a rapid and transient increase in [Ca²⁺]i due to release from intracellular stores.[7]
-
To assess the inhibitory effect, cells are pre-treated with SQ 29548 before stimulation with U-46619.
-
-
Data Analysis: The U-46619-induced increase in [Ca²⁺]i is quantified in the presence and absence of SQ 29548 to determine the extent of inhibition. U-46619 has been shown to increase [Ca²⁺]i in fura-2-loaded rat aortic smooth muscle cells with an EC50 of 49 ± 14 nM.[7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by U-46619 and the experimental workflow for evaluating the antagonistic action of SQ 29548.
U-46619 Signaling Pathway and SQ 29548 Blockade.
General Experimental Workflow.
Comparison of TP Receptor Antagonists.
References
- 1. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of U46619 on intracellular Ca++ concentration and tension in human umbilical artery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of U-46619's Effects on Human and Animal Platelets
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative effects of the thromboxane A2 mimetic, U-46619, on platelet activation in humans versus common animal models. This report synthesizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways.
U-46619, a stable synthetic analog of the potent platelet agonist prostaglandin H2, is widely utilized in hematological and pharmacological research to induce platelet activation and aggregation. Its effects are mediated through the thromboxane A2 (TXA2) receptor, a G-protein coupled receptor that plays a pivotal role in hemostasis and thrombosis. Understanding the species-specific responses to U-46619 is crucial for the accurate interpretation of preclinical data and its extrapolation to human physiology. This guide provides a detailed comparison of U-46619's effects on human, rat, mouse, and rabbit platelets, focusing on quantitative measures of platelet activation and the associated signaling cascades.
Quantitative Comparison of U-46619-Induced Platelet Responses
The potency of U-46619 in inducing various platelet responses differs across species. The following tables summarize the key quantitative parameters, including the half-maximal effective concentration (EC50) for platelet aggregation and other activation markers, as well as receptor binding characteristics.
| Parameter | Human Platelets | Reference |
| Platelet Aggregation (EC50) | 1.31 ± 0.34 µM | [1] |
| Shape Change (EC50) | 0.035 ± 0.005 µM | [1] |
| Serotonin Release (EC50) | 0.54 ± 0.13 µM | [1] |
| Myosin Light Chain Phosphorylation (EC50) | 0.057 ± 0.021 µM | [1] |
| Fibrinogen Receptor Exposure (EC50) | 0.53 ± 0.21 µM | [1] |
| High-Affinity Receptor Binding (Kd) | 0.041 ± 0.009 µM | [1] |
| High-Affinity Receptor Density (Bmax) | 1166 ± 310 sites/platelet | [1] |
| Parameter | Animal Platelets | Species | Reference |
| Intravascular Platelet Aggregation | Induced at 0.1 - 1 µM | Rat | [2][3] |
| Platelet Aggregation | Dose-dependent induction | Mouse | |
| Platelet Aggregation & ATP Secretion | Induced by U-46619 | Rabbit | [4] |
Note: Direct EC50 values for U-46619-induced platelet aggregation in common laboratory animals are not consistently reported in publicly available literature. The provided information for rats indicates a concentration range that induces aggregation. For mice and rabbits, studies confirm U-46619's aggregatory effect but often do not specify an EC50 value.
Experimental Protocols
Accurate comparison of data necessitates a thorough understanding of the experimental conditions. Below are generalized protocols for assessing U-46619-induced platelet aggregation.
Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Whole blood is drawn from human volunteers or anesthetized animals into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Centrifugation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Instrumentation: A light transmission aggregometer is used, which measures changes in light transmission through a stirred suspension of platelets as they aggregate.
-
Procedure: a. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. b. A baseline light transmission is established. c. U-46619 is added at various concentrations to induce aggregation. d. The change in light transmission is recorded over time, typically for 5-10 minutes.
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of U-46619, and the EC50 value is calculated from the resulting dose-response curve.
Signaling Pathways and Mechanisms of Action
U-46619 initiates platelet activation by binding to the TXA2 receptor, which is coupled to Gq and G12/13 G-proteins. This triggers a cascade of intracellular events leading to platelet shape change, granule secretion, and aggregation. While the fundamental signaling pathway is conserved across species, there can be variations in the contribution of downstream effectors.
U-46619 Signaling Pathway in Platelets
References
- 1. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the thromboxane A2 mimetic U 46619 on pial arterioles of rabbits and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Different effects of two thromboxane A2/prostaglandin H2 receptor ligands, U46619 and S-145, on rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of U-46619 in Whole Blood Aggregometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of U-46619, a stable thromboxane A2 (TXA2) mimetic, with other commonly used platelet agonists, arachidonic acid (AA) and collagen, in the context of whole blood aggregometry. The information presented herein is supported by experimental data from published literature to aid in the selection of appropriate agonists for platelet function testing.
U-46619 is a potent and stable agonist of the thromboxane A2 receptor (TP receptor), making it a valuable tool for inducing platelet aggregation and studying thromboxane pathway-related platelet disorders.[1][2][3] Unlike the naturally produced thromboxane A2, which is highly unstable, U-46619 offers consistent and reproducible results in in vitro platelet function assays.[2]
Performance Comparison of Platelet Agonists
| Agonist | Typical Concentration Range | Mechanism of Action | Key Advantages | Key Considerations |
| U-46619 | 0.5 - 20 µM[4] | Direct thromboxane A2 (TP) receptor agonist.[1][3] | - Highly stable and potent.- Bypasses the cyclooxygenase (COX) pathway, allowing for specific investigation of TP receptor function.[2] | - May not fully reflect the physiological process of thromboxane A2 synthesis. |
| Arachidonic Acid (AA) | 20 - 100 µM[4] | Metabolized by cyclooxygenase (COX) and thromboxane synthase to produce thromboxane A2, which then activates the TP receptor.[5] | - Assesses the entire arachidonic acid pathway, including COX-1 function. | - Can cause lysis of red blood cells at high concentrations.[6]- Its effect is dependent on enzymatic conversion. |
| Collagen | 0.25 - 40 µg/mL[4][7] | Binds to platelet glycoprotein VI (GPVI) and integrin α2β1, initiating a signaling cascade that leads to the production of thromboxane A2 and release of ADP. | - Mimics a key physiological trigger of platelet activation at the site of vascular injury. | - Response can be influenced by both thromboxane and ADP pathways. |
Experimental Protocols
The following provides a detailed methodology for performing whole blood aggregometry using U-46619, arachidonic acid, and collagen. This protocol is based on the principles of impedance aggregometry.
Materials:
-
Freshly collected whole blood anticoagulated with sodium citrate or hirudin.
-
Agonists: U-46619, arachidonic acid, and collagen at desired stock concentrations.
-
Saline solution (0.9% NaCl).
-
Impedance aggregometer (e.g., Chrono-Log Model 700 Whole Blood/Optical Lumi-Aggregometer).
-
Aggregometer cuvettes and stir bars.
-
Pipettes.
Procedure:
-
Sample Preparation:
-
Collect whole blood into tubes containing the appropriate anticoagulant. Gently invert the tubes to ensure proper mixing.
-
Allow the blood to rest at room temperature for at least 30 minutes but no more than 4 hours before testing.
-
-
Instrument Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Set the stirrer speed, typically between 900 and 1200 rpm.
-
-
Baseline Measurement:
-
Pipette the appropriate volume of whole blood and saline into a cuvette containing a stir bar. A common ratio is 1:1, for example, 500 µL of whole blood and 500 µL of saline.
-
Place the cuvette into the sample well of the aggregometer and allow the sample to equilibrate for at least 5 minutes.
-
Establish a stable baseline reading of impedance.
-
-
Agonist Addition and Data Recording:
-
Add a small volume of the agonist (U-46619, arachidonic acid, or collagen) to the cuvette to achieve the desired final concentration.
-
Record the change in impedance over time for a set period, typically 5-10 minutes. The increase in impedance reflects the aggregation of platelets on the electrodes.
-
-
Data Analysis:
-
The extent of platelet aggregation is typically quantified as the maximum change in impedance (in Ohms) or the area under the aggregation curve (AUC).
-
Signaling Pathways and Experimental Workflow
Thromboxane A2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of thromboxane A2 (or its analog U-46619) to the TP receptor on the platelet surface, leading to platelet activation and aggregation.
Caption: Thromboxane A2 receptor signaling pathway in platelets.
Whole Blood Aggregometry Experimental Workflow
This diagram outlines the key steps involved in performing a whole blood aggregometry experiment.
Caption: Step-by-step workflow for whole blood aggregometry.
References
- 1. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 2. U46619 | Hart Biologicals [hartbio.co.uk]
- 3. IMPACT U46619 – Impact [impactplatelet.com]
- 4. researchgate.net [researchgate.net]
- 5. biodatacorp.com [biodatacorp.com]
- 6. Arachidonic acid causes lysis of blood cells and ADP-dependent platelet activation responses in platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
A Comparative Guide to the Efficacy of U-46619 versus ADP in Inducing Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two common platelet agonists, U-46619 and Adenosine Diphosphate (ADP), in inducing platelet aggregation. The information presented is supported by experimental data and detailed methodologies to assist in experimental design and data interpretation.
Introduction
U-46619 is a stable synthetic analog of the potent platelet agonist thromboxane A2 (TXA2). It exerts its effects by binding to and activating the thromboxane A2 receptor (TP receptor) on the surface of platelets.[1] In contrast, Adenosine Diphosphate (ADP) is a nucleotide that plays a crucial role in hemostasis and thrombosis by activating platelets through its interaction with two distinct P2 purinergic receptors: P2Y1 and P2Y12.[2] Understanding the distinct and overlapping mechanisms of these two agonists is critical for research into platelet function, antiplatelet therapies, and the pathophysiology of thrombotic diseases. A key aspect of U-46619-induced platelet aggregation is that it is largely mediated by the release of ADP from the platelet's dense granules, which then acts on the P2Y receptors in an autocrine and paracrine manner to amplify the aggregation response.[3][4]
Quantitative Comparison of Agonist Potency
| Agonist | EC50 for Platelet Aggregation (Human Platelets) | Species | Key Findings |
| U-46619 | 1.31 ± 0.34 µM[5] | Human | U-46619 induces platelet aggregation, serotonin release, and fibrinogen receptor exposure.[5] Its aggregation effect is significantly dependent on the secondary release of ADP.[3][4] |
| ADP | Not available from the same study | - | - |
| ADP | ~0.05 µM | Mouse | This value is from a study on mouse platelets and may not be directly comparable to human platelet data. |
Note: The provided EC50 value for ADP is from studies on mouse platelets and should be interpreted with caution when comparing to the human platelet data for U-46619. The typical concentrations of ADP used to induce aggregation in human platelet-rich plasma range from 2 to 20 µM.[2]
Signaling Pathways
The signaling pathways initiated by U-46619 and ADP, while both culminating in platelet aggregation, are distinct in their initial receptor activation and downstream signaling cascades.
U-46619 Signaling Pathway
U-46619 binds to the G-protein coupled TP receptor, which primarily couples to Gq and G12/13 proteins. This activation leads to:
-
Gq pathway: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from the dense tubular system, and DAG activates protein kinase C (PKC).
-
G12/13 pathway: Activation of Rho/Rho kinase, which leads to the phosphorylation of myosin light chain (MLC) and subsequent platelet shape change.
-
Secondary ADP release: The initial activation by U-46619 triggers the release of ADP from dense granules, which then activates P2Y1 and P2Y12 receptors, amplifying the aggregation response.
Caption: U-46619 signaling pathway in platelets.
ADP Signaling Pathway
ADP activates two G-protein coupled receptors, P2Y1 and P2Y12, which have distinct and synergistic roles in platelet aggregation:
-
P2Y1 Receptor (coupled to Gq): Activation of the P2Y1 receptor leads to PLC activation, IP3-mediated Ca2+ mobilization, and subsequent platelet shape change and initiation of aggregation.
-
P2Y12 Receptor (coupled to Gi): Activation of the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Lower cAMP levels reduce the phosphorylation of proteins that normally inhibit platelet activation, thereby promoting and sustaining aggregation.
Caption: ADP signaling pathway in platelets.
Experimental Protocol: Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet aggregation in vitro. The following is a generalized protocol for performing LTA with U-46619 and ADP.
1. Materials and Reagents:
-
Whole blood collected in 3.2% or 3.8% sodium citrate tubes.
-
Saline solution (0.9% NaCl).
-
U-46619 stock solution (e.g., in ethanol or DMSO, with appropriate vehicle controls).
-
ADP stock solution (in saline or appropriate buffer).
-
Platelet-Poor Plasma (PPP) as a reference.
-
Light Transmission Aggregometer.
-
Calibrated pipettes.
-
Aggregometer cuvettes with stir bars.
2. Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood into sodium citrate tubes. The first few milliliters should be discarded to avoid activation from the venipuncture.
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper layer (PRP) without disturbing the buffy coat or red blood cells.
-
Store the PRP at room temperature and use within 4 hours of blood collection.
3. Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the platelets and other cellular components.
-
Collect the supernatant (PPP).
4. Aggregometry Procedure:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for a few minutes.
-
Add a small volume (e.g., 50 µL) of the agonist (U-46619 or ADP) at the desired final concentration to the PRP.
-
Record the change in light transmission over time (typically 5-10 minutes). The extent of aggregation is measured as the maximum percentage change in light transmission.
Caption: Experimental workflow for LTA.
Conclusion
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. Intelligent classification of platelet aggregates by agonist type - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet aggregation induced by the endoperoxide analogue U46619 is inhibited by polymorphonuclear leukocyte ADPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-trans U-46619: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of potent chemical compounds like 5-trans U-46619, a thromboxane A2 analog, is a critical component of laboratory safety and regulatory compliance. Due to its biological activity and classification as a chemical for research purposes only, adherence to established disposal protocols is paramount to mitigate potential environmental and health risks. This guide provides essential, step-by-step information for the safe disposal of this compound.
Core Principle: Treat as Hazardous Chemical Waste
In the absence of specific inactivation protocols, this compound and any materials contaminated with it should be treated as hazardous chemical waste. The primary route of disposal is through an institution's designated Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. In-laboratory treatment or neutralization is not recommended without explicit guidance from a qualified chemist and your institution's EHS department.
Quantitative Data Summary
For safe handling and disposal planning, key physical and chemical properties of this compound and its common solvent are summarized below.
| Property | Value | Relevance to Disposal |
| This compound | ||
| Chemical Formula | C₂₁H₃₄O₄ | Organic compound, handle as chemical waste. |
| Molecular Weight | 350.5 g/mol | - |
| Form | Typically supplied as a solution in methyl acetate | The solvent dictates the primary hazard (flammability). |
| Methyl Acetate (Solvent) | ||
| Flash Point | -10 °C (14 °F) | Highly Flammable. Dictates waste segregation and storage. |
| Hazards | Flammable liquid and vapor, eye irritant | Requires storage away from ignition sources and in a well-ventilated area. |
Experimental Protocols for Disposal
As no specific chemical inactivation protocols for this compound are readily available in the public domain, the recommended "experimental protocol" for its disposal is to follow standardized hazardous waste management procedures.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Waste Segregation:
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible waste container. Given that it is often supplied in methyl acetate, the container should be suitable for flammable organic solvents. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).
-
Solid Waste: Dispose of contaminated lab materials (e.g., pipette tips, gloves, vials) in a separate, clearly labeled solid waste container.
-
-
Container Labeling:
-
Label the waste container clearly with "Hazardous Waste."
-
List all chemical constituents, including "this compound" and the solvent (e.g., "Methyl Acetate").
-
Indicate the approximate concentrations or quantities.
-
Affix any other labels required by your institution's EHS office (e.g., flammable waste label).
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the SAA is a secondary containment tray or cabinet to prevent the spread of potential spills.
-
Given the flammability of methyl acetate, the storage area should be away from heat sources, open flames, and electrical equipment that could generate sparks.
-
-
Arrange for Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time according to institutional policy (often 6-12 months), contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.
-
Mandatory Visualizations
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Personal protective equipment for handling 5-trans U-46619
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of 5-trans U-46619. Adherence to these procedures is critical to ensure a safe laboratory environment and prevent accidental exposure to this potent synthetic compound.
Chemical and Physical Properties
This compound is the trans isomer of the thromboxane A2 receptor agonist U-46619. It is also known to inhibit microsomal prostaglandin E2 synthase.[1] Due to its potency, it is classified as a dangerous good for transport and requires careful handling.
| Property | Value |
| Chemical Formula | C₂₁H₃₄O₄ |
| Molecular Weight | 350.5 g/mol [1] |
| CAS Number | 330796-58-2[1] |
| Appearance | Typically supplied as a solution in methyl acetate[1] |
| Solubility | Soluble in DMF (50 mg/ml), DMSO (50 mg/ml), and Ethanol (50 mg/ml)[1] |
Hazard Identification and Toxicity
While a specific Occupational Exposure Limit (OEL) has not been established for this compound, its isomer U-46619 is known to be a potent biological agent. It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause irritation to the eyes, skin, and respiratory system.[2]
Acute Toxicity: A formal LD50 is not available. However, studies on the isomer U-46619 have shown significant physiological effects at low doses. Intravenous administration of 5 µg/kg of U-46619 in rats caused a significant increase in blood pressure.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and aerosols. |
| Body Protection | A disposable, fluid-resistant laboratory coat or gown with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used, especially when handling the neat compound or preparing solutions. | Minimizes the risk of inhalation. |
Safe Handling and Operational Plan
4.1. Engineering Controls:
-
All work with this compound, including weighing, reconstituting, and aliquoting, must be conducted in a certified chemical fume hood or a biological safety cabinet.
4.2. Procedural Guidance:
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage within a fume hood.
-
Store the compound in its original, tightly sealed container at -20°C in a designated, labeled, and secure location.
Preparation of Stock Solutions:
-
Before handling, ensure all required PPE is correctly worn.
-
Work exclusively within a chemical fume hood.
-
To change the solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen. Immediately add the desired solvent.[2]
-
Use only clean, dedicated spatulas and glassware.
-
Prepare the lowest feasible concentration and volume of the stock solution.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, date, and hazard warnings.
Experimental Use:
-
Transport solutions in sealed, secondary containers.
-
When adding the compound to experimental systems, do so slowly and carefully to avoid splashes or aerosol generation.
-
After use, decontaminate all surfaces and equipment.
Spill and Emergency Procedures
Spill Response:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, don the full PPE ensemble described in Section 3.
-
Containment: For liquid spills, use absorbent pads to gently cover and absorb the material. Do not create dust from dried material.
-
Decontamination: Clean the spill area three times with a detergent solution, followed by a water rinse.[4]
-
Waste Disposal: All contaminated materials (absorbent pads, gloves, etc.) must be placed in a sealed, labeled hazardous waste container.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
Seek immediate medical attention after any exposure.
Disposal Plan
All waste containing this compound is considered hazardous.
-
Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All contaminated solid waste, including gloves, absorbent pads, and empty vials, must be collected in a separate, sealed, and labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Signaling Pathway and Experimental Workflow
The isomer U-46619 is a potent thromboxane A2 (TP) receptor agonist.[5] Activation of the TP receptor initiates a signaling cascade that leads to various physiological responses, including platelet aggregation and vasoconstriction.
Caption: U-46619 signaling pathway leading to physiological responses.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
